Rbin-2
Description
Structure
3D Structure
Propriétés
IUPAC Name |
7-bromo-3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S/c1-7(2)6-19-13-16-12-11(17-18-13)9-4-3-8(14)5-10(9)15-12/h3-5H,1,6H2,2H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDAOBDZJJZJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(N2)C=C(C=C3)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rbin-2: A Potent Chemical Probe for Unraveling Eukaryotic Ribosome Biogenesis
An In-depth Technical Guide on the Mechanism of Action of Rbin-2 in Ribosome Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. Dysregulation of this pathway is implicated in various human diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, a potent, reversible, and selective small molecule inhibitor of Midasin (Mdn1), a key AAA+ ATPase involved in the maturation of the 60S ribosomal subunit. We delve into the specific mechanism of action of this compound, its impact on the assembly of pre-ribosomal particles, and present detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the intricate process of ribosome assembly and the development of novel therapeutics targeting this essential pathway.
Introduction to Ribosome Biogenesis and the Role of Midasin (Mdn1)
Eukaryotic ribosome biogenesis is a complex and energy-intensive process that involves the coordinated synthesis and assembly of ribosomal RNA (rRNA) and ribosomal proteins (RPs) to form the 40S and 60S ribosomal subunits.[1][2] This intricate process begins in the nucleolus and requires the transient association of over 200 non-ribosomal biogenesis factors.[2][3]
Midasin (also known as Mdn1 or Rea1 in yeast) is a very large and essential AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in the maturation of the 60S ribosomal subunit.[4][5] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel pre-60S particles and facilitate the release of specific biogenesis factors, thereby driving the assembly process forward.[2][6] Midasin is involved in at least two critical steps: the assembly of the nucleolar Nsa1 particle and the subsequent remodeling of the nucleoplasmic Rix1 particle, which are precursors to the mature 60S subunit.[4][7]
This compound: A Selective Inhibitor of Midasin
This compound is a triazinoindole-based small molecule that has been identified as a potent, reversible, and specific inhibitor of Midasin.[4][8] It belongs to a class of compounds known as ribozinoindoles (Rbins).[4] The specificity of this compound for Midasin has been rigorously established through genetic and biochemical studies. Mutations in the mdn1 gene can confer resistance or hypersensitivity to this compound, and the compound directly inhibits the ATPase activity of recombinant Midasin protein in vitro.[4]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the ATPase activity of Midasin.[4] Midasin possesses six AAA domains that form a ring-like structure.[6][9] ATP hydrolysis by these domains is thought to power conformational changes in Midasin, which are then transmitted to its substrate-binding MIDAS (metal ion-dependent adhesion site) domain.[5][9] This action facilitates the removal of ribosome biogenesis factors, such as Ytm1 and Rsa4, from pre-60S particles.[4][10]
This compound inhibits a subset of Midasin's ATPase domains, leading to a conformational state that prevents the release of these essential biogenesis factors.[4][11] This stalls the maturation of the 60S subunit at distinct stages. Specifically, the inhibition of Midasin by this compound has been shown to:
-
Disrupt the assembly of the Nsa1 particle: This is an early, nucleolar pre-60S particle. This compound treatment leads to the failure of certain ribosome assembly factors, like Rix7 and Ppp1, to associate with this particle.[11]
-
Block the removal of Ytm1 from pre-60S particles: This leads to the accumulation of these immature particles in the nucleolus.[11]
-
Impair the processing of the Rix1 particle: This results in the accumulation of Rsa4 on Rix1 particles in the nucleoplasm.[9][11]
The overall effect of this compound is the arrest of 60S ribosomal subunit biogenesis, leading to a deficit of functional ribosomes and subsequent inhibition of protein synthesis and cell proliferation.
Distinction from RBI2
It is important to distinguish this compound from another molecule with a similar name, RBI2 (Ribosome Biogenesis Inhibitor 2). While both inhibit ribosome biogenesis, their mechanisms of action are distinct. RBI2 does not target Midasin but appears to induce the polyadenylation and subsequent degradation of pre-rRNA, a mechanism different from the direct enzymatic inhibition observed with this compound.[12][13][14]
Quantitative Data
The inhibitory potency of this compound against Midasin has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Organism/System | Reference |
| GI50 (Growth Inhibition) | 14 nM | Schizosaccharomyces pombe | [4] |
| Apparent EC50 (ATPase Inhibition) | ~0.3 µM | Recombinant S. pombe Mdn1 | [4][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro Midasin ATPase Activity Assay
This protocol is used to directly measure the effect of this compound on the ATPase activity of purified Midasin.
Materials:
-
Recombinant full-length Midasin (Mdn1) protein
-
This compound (or other Rbins) dissolved in DMSO
-
NADH-coupled ATPase assay reagents (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH, ATP)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Add the recombinant Midasin protein to the reaction mixture.
-
Add this compound at various concentrations (or DMSO as a control).
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
-
Calculate the ATPase activity and determine the dose-dependent inhibition by this compound. The apparent EC50 can be estimated using a sigmoidal dose-response curve.[4]
Fission Yeast Growth Inhibition Assay
This cell-based assay is used to determine the potency of this compound in inhibiting cell growth.
Materials:
-
Schizosaccharomyces pombe wild-type and mutant strains (e.g., mdn1-F1093L for resistance)
-
Yeast extract medium (e.g., YE4S)
-
This compound dissolved in DMSO
-
96-well microplates
-
Microplate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Grow S. pombe cells to a logarithmic phase (OD600 ~0.5).
-
Dilute the cell culture (e.g., 50-fold) in fresh YE4S medium.
-
Dispense the diluted cell culture into the wells of a 96-well plate.
-
Add this compound at various concentrations (or DMSO as a control) to the wells.
-
Incubate the plate at an appropriate temperature (e.g., 29°C) for a defined period (e.g., 17 hours).
-
Measure the OD600 of each well using a microplate reader.
-
Calculate the percentage of growth relative to the DMSO-treated control and determine the GI50 value.[4]
Analysis of Ribosome Biogenesis Factor Association with Pre-Ribosomal Particles
This protocol is used to investigate the effect of this compound on the composition of pre-ribosomal particles via affinity purification and western blotting.
Materials:
-
S. pombe strains expressing tagged ribosome biogenesis factors (e.g., Rix1-5FLAG, Nsa1-TAP)
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.1% NP-40, protease inhibitors)
-
Affinity purification beads (e.g., anti-FLAG M2 affinity gel, IgG Sepharose)
-
Elution buffer (e.g., 3xFLAG peptide solution, TEV protease)
-
Antibodies against proteins of interest (e.g., anti-FLAG, anti-TAP, antibodies against other biogenesis factors)
-
SDS-PAGE and western blotting equipment
Procedure:
-
Grow the yeast cells to mid-log phase and treat with this compound or DMSO for a specified time.
-
Harvest the cells and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the appropriate affinity beads to capture the tagged protein and its associated complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and analyze the presence and relative abundance of co-purified proteins by western blotting using specific antibodies.[11]
Visualizations
Signaling Pathways and Mechanisms
References
- 1. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. scispace.com [scispace.com]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using Chemical Inhibitors to Probe AAA protein conformational dynamics and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Rbin-2 inhibitor of midasin ATPase activity
An In-depth Technical Guide on the Rbin-2 Inhibitor of Midasin ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosome biogenesis is a fundamental and energetically demanding process essential for cell growth and proliferation, making it a compelling target for therapeutic intervention, particularly in oncology. A key player in the maturation of the large 60S ribosomal subunit is Midasin (Mdn1), a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family. Midasin utilizes the energy from ATP hydrolysis to remodel pre-ribosomal particles and facilitate the release of assembly factors. This compound (Ribozinoindole-2) has been identified as a potent, specific, and reversible small molecule inhibitor of Midasin's ATPase activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: Midasin and the Role of this compound
Eukaryotic ribosome biogenesis is a complex pathway involving over 200 accessory proteins that guide the assembly and processing of ribosomal RNA (rRNA) and ribosomal proteins.[1] The process begins in the nucleolus and culminates in the export of mature 40S and 60S subunits to the cytoplasm.[2][3]
Midasin (Mdn1) is a colossal ~540-kDa mechanoenzyme, distinguished by a single polypeptide chain containing six AAA+ domains that form a ring-like structure, and a long C-terminal tail ending in a MIDAS (Metal Ion-Dependent Adhesion Site) domain.[4][5] Midasin is essential for cell viability and plays a critical role in the maturation of the 60S subunit.[5][6] It functions by binding to pre-60S particles and, through ATP hydrolysis, inducing conformational changes that release key assembly factors, such as the Ytm1/WDR12 and Rsa4 proteins, allowing the assembly process to proceed.[6][7][8]
This compound is a cell-permeable triazinoindole compound that selectively targets Midasin.[9][10] By inhibiting Midasin's ATPase function, this compound effectively stalls ribosome biogenesis, leading to the accumulation of immature pre-60S particles in the nucleus and subsequent inhibition of cell growth.[4][11] Its potency and reversibility make it a powerful chemical probe for dissecting the dynamics of ribosome assembly.[4][10]
Mechanism of Action
This compound exerts its inhibitory effect through a sophisticated allosteric mechanism. Rather than directly competing with ATP at the active sites, Rbin compounds appear to trap Midasin in a specific conformational state.
-
Binding and Conformational Change: this compound binds to the AAA+ ring of Midasin. This binding event stabilizes a conformation where the C-terminal MIDAS domain, normally flexible, docks onto the surface of the AAA+ ring, specifically near the AAA3 and AAA4 domains.[7][11]
-
Mimicking the Preribosome-Bound State: This inhibitor-induced docked state structurally mimics the conformation Midasin adopts when it is bound to the pre-60S ribosomal subunit.[7]
-
Allosteric Inhibition of ATPase Activity: The docking of the MIDAS domain onto the AAA+ ring negatively regulates the enzyme's hydrolytic activity.[7] This inhibition is partial, with this compound suppressing Midasin's steady-state ATPase activity by approximately 40-50%, suggesting that only a subset of the six ATPase domains is inhibited.[4][12]
-
Stalling Ribosome Assembly: With its ATPase function impaired, Midasin is unable to power the release of assembly factors from the pre-60S particle. This leads to a halt in the maturation of the 60S subunit and its failed export from the nucleus.[11]
Evidence confirms that Midasin is the direct physiological target of this compound. A single point mutation in the Midasin gene (F1093L) confers resistance to this compound, abrogating its inhibitory effects both in cell-based growth assays and in in vitro biochemical assays.[4][11][12]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound and its analogs on Midasin.
Table 1: In Vitro and In Vivo Inhibitory Potency of this compound
| Parameter | Description | Value | Species/System | Reference |
| GI₅₀ | 50% Growth Inhibition Concentration | 14 nM | S. pombe (fission yeast) | [9] |
| Apparent EC₅₀ | 50% Effective Concentration for ATPase Inhibition | ~0.3 µM | Recombinant S. pombe Mdn1 | [4][9][12] |
Table 2: Comparative ATPase Activity of Midasin (Mdn1)
| Enzyme Variant | Condition | ATPase Rate (s⁻¹) | Reference |
| Wild-Type Mdn1 | No Inhibitor (DMSO control) | ~1.0 | [12] |
| Wild-Type Mdn1 | 1 µM this compound | ~0.6 (approx. 40% inhibition) | [4][12] |
| Wild-Type Mdn1 | Saturating Rbin-1 | ~0.37 (relative to control) | [7] |
| Mdn1-F1093L (Rbin-resistant mutant) | No Inhibitor | 1.5 ± 0.2 | [4][12] |
| Mdn1-F1093L (Rbin-resistant mutant) | With this compound | No significant inhibition | [4][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the this compound inhibitor.
Protocol: Recombinant Midasin (Mdn1) Purification
This protocol describes the purification of full-length, N-terminally hexahistidine-tagged Mdn1 from S. pombe.
-
Cell Lysis: Yeast cells overexpressing His₆-Mdn1 are harvested and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 20 mM imidazole, protease inhibitors). Cells are lysed using a high-pressure homogenizer or bead beater. The lysate is clarified by ultracentrifugation.
-
Nickel Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA resin column. The column is washed extensively with lysis buffer containing 20-40 mM imidazole to remove non-specific binders. His₆-Mdn1 is eluted with a high-imidazole buffer (e.g., 250-500 mM imidazole).
-
Ion Exchange Chromatography: Eluted fractions containing Mdn1 are pooled, diluted to reduce salt concentration, and loaded onto a cation or anion exchange column (e.g., Mono Q or Mono S), depending on the protein's pI. The protein is eluted using a linear salt gradient (e.g., 50-1000 mM NaCl).
-
Size-Exclusion Chromatography: Fractions containing Mdn1 are concentrated and loaded onto a size-exclusion column (e.g., Superose 6) pre-equilibrated with a final storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT). This step separates Mdn1 from aggregates and smaller contaminants.
-
Purity and Concentration: Protein purity is assessed by SDS-PAGE and Coomassie staining. Protein concentration is determined using the Bradford assay or by measuring absorbance at 280 nm. The purified protein is flash-frozen in liquid nitrogen and stored at -80°C.
Protocol: NADH-Coupled Steady-State ATPase Assay
This spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.
-
Substrate Mix: Phosphoenolpyruvate (PEP) and NADH in assay buffer.
-
Inhibitor Stock: this compound dissolved in 100% DMSO.
-
ATP Stock: MgATP solution at the desired concentration.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, combine the assay buffer, enzyme mix, substrate mix, and purified Mdn1 enzyme (final concentration typically 25-50 nM).
-
Add this compound to the desired final concentration (or an equivalent volume of DMSO for control wells). Incubate for 5-10 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding MgATP (e.g., to a final concentration of 1 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 15-30 minutes using a plate reader at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
The rate of NADH oxidation is equivalent to the rate of ATP hydrolysis.
-
Plot the ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Visualizations: Pathways and Workflows
Diagram 1: Midasin's Role in 60S Ribosome Subunit Biogenesis
References
- 1. Ribosome biogenesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and genomic analysis of midasin, a novel and highly conserved AAA protein distantly related to dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. Using Chemical Inhibitors to Probe AAA protein conformational dynamics and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
discovery and synthesis of Ribozinoindole-2
An in-depth analysis of Ribozinoindole-2, a potent and selective inhibitor of eukaryotic ribosome biogenesis, is presented in this technical guide. The document details its discovery through chemical synthetic lethal screening and its optimization from the initial hit, Ribozinoindole-1. It provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols utilized for its characterization, tailored for researchers, scientists, and professionals in drug development.
Discovery and Optimization
Ribozinoindoles (Rbins) were identified via a chemical synthetic lethal screen conducted in fission yeast strains engineered for multidrug resistance suppression.[1] This screen identified the parent compound, Ribozinoindole-1 (Rbin-1), a triazinoindole-based heterocycle, for its enhanced toxicity in cells with a mutation in the cut2 gene, which is involved in chromosome segregation.[1]
Subsequent structure-activity relationship (SAR) studies were performed to enhance the potency of Rbin-1. A focused library of 23 analogs was synthesized, leading to the development of Ribozinoindole-2 (Rbin-2).[1][2] this compound, which features a bromine substitution at the 7th position of the indole ring, demonstrated a tenfold increase in activity compared to Rbin-1.[2]
Quantitative Data Summary
The biological activities of Ribozinoindole-1 and Ribozinoindole-2, along with the enzymatic activity of the target protein Mdn1 and its resistant mutant, are summarized below.
| Compound/Enzyme | Parameter | Value | Organism/System | Reference |
| Ribozinoindole-1 (Rbin-1) | GI₅₀ | 136 ± 7 nM | S. pombe (wild-type) | [2] |
| Ribozinoindole-2 (this compound) | GI₅₀ | 14 ± 1 nM | S. pombe (wild-type) | [2] |
| Ribozinoindole-2 (this compound) | Apparent EC₅₀ | ~300 nM | In vitro (Mdn1 ATPase assay) | [3] |
| Mdn1 (wild-type) | ATPase Activity | Not specified | Recombinant Protein | |
| Mdn1-F1093L (mutant) | ATPase Activity | 1.5 ± 0.2 ATP s⁻¹ | Recombinant Protein | [1][3] |
Mechanism of Action
Ribozinoindole-2 acts as a potent, reversible, and specific inhibitor of eukaryotic ribosome biogenesis by directly targeting Midasin (Mdn1).[1][4] Mdn1 is a large, essential AAA+ (ATPases Associated with diverse cellular Activities) protein crucial for the maturation of the 60S ribosomal subunit.[1][4]
The inhibitory action of this compound is achieved through the suppression of Mdn1's ATPase activity.[1][3][5] This enzymatic activity is vital for the remodeling of pre-60S particles and the release of assembly factors. Genetic studies have pinpointed the likely binding site of ribozinoindoles to the vicinity of the AAA3 and AAA4 domains of Mdn1.[1] The inhibition of Mdn1 leads to a halt in the assembly of Nsa1 particles, which are nucleolar precursors to the 60S subunit, thereby disrupting the ribosome production line.[1][4]
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
The Structural Heart of Ribosome Assembly: A Technical Guide to the Structure-Activity Relationship of Rbin-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of Rbin-1 and its analogs, a promising class of molecules that target the core machinery of eukaryotic ribosome biogenesis. By dissecting their mechanism of action, we illuminate a path for the rational design of novel therapeutics aimed at controlling cell growth and proliferation.
Executive Summary
Rbin-1 and its derivatives, such as the potent analog Rbin-2, are specific and reversible inhibitors of Midasin (Mdn1), an essential AAA+ ATPase that plays a critical role in the maturation of the 60S ribosomal subunit.[1][2] These small molecules disrupt the intricate process of ribosome assembly, a fundamental process for cell growth, making them valuable tools for research and potential starting points for the development of anti-cancer agents. This document details the SAR of these compounds, their quantitative effects on Mdn1, and the experimental methodologies used to characterize them.
Mechanism of Action: Targeting the Mdn1 ATPase
Rbin-1 and its analogs exert their biological effect by directly inhibiting the ATPase activity of Mdn1.[3][4] This enzymatic activity is crucial for remodeling pre-ribosomal particles and facilitating the release of assembly factors, which are necessary steps for the maturation and export of the 60S ribosomal subunit from the nucleus to the cytoplasm.[1][5] The inhibition of Mdn1 by Rbins leads to a halt in this assembly line, ultimately suppressing protein synthesis and inhibiting cell growth.[2]
Quantitative Data Summary
The potency of Rbin-1 and its analogs has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for Rbin-1, this compound, and a functionalized analog, Rbin-XL.
Table 1: Growth Inhibitory and ATPase Activity of Rbin-1 and Analogs
| Compound | GI50 (nM) in S. pombe | % Mdn1 ATPase Inhibition (at 1 µM) | EC50 (µM) for Mdn1 ATPase Inhibition |
| Rbin-1 | 136 ± 7[4] | ~40%[3][6] | Not Reported |
| This compound | 14 ± 1[4] | ~40%[3][6] | ~0.3[3] |
| Rbin-XL | Not Reported | Not Reported | 0.23 ± 0.33[7] |
Structure-Activity Relationship (SAR)
Systematic modification of the Rbin-1 scaffold has revealed key structural features that govern its inhibitory activity. A study involving the synthesis and evaluation of 23 Rbin-1 analogs has provided crucial insights into its SAR.[3]
The core structure of Rbin analogs consists of an isatin-derived moiety condensed with a hydrazinecarbothioamide, which is further elaborated.[3] Key findings from the SAR studies include:
-
Substitution at Position 7: A bromine substituent at the 7th position of the indole ring, as seen in this compound, results in a 10-fold increase in potency compared to the unsubstituted Rbin-1.[4]
-
Substitution at Position 8: In contrast, the introduction of an iodine atom at the 8th position leads to a suppression of activity.[3]
These findings highlight the sensitivity of the Mdn1 binding pocket to substitutions on the indole ring of the Rbin scaffold and provide a roadmap for designing more potent inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Synthesis of Rbin-1 Analogs
Rbin-1 analogs can be synthesized through a condensation reaction between isatin or its derivatives and hydrazinecarbothioamide. The resulting intermediate is then further modified by reaction with halogenated aliphatic or aromatic moieties.[3]
Protocol 1: General Synthesis of Rbin Analogs [3]
-
Condensation: Mix equimolar amounts of the desired isatin derivative and hydrazinecarbothioamide in a suitable solvent (e.g., ethanol).
-
Reaction: Heat the mixture under reflux for a specified period (e.g., 4-6 hours) to facilitate the condensation reaction.
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Purification: Wash the crude product with a cold solvent and purify further by recrystallization or column chromatography.
-
Elaboration: React the purified intermediate with a halogenated aliphatic or aromatic compound in the presence of a base to introduce the desired R1 and R2 groups.
-
Final Purification: Purify the final product using standard techniques such as column chromatography to achieve >95% purity.
Fission Yeast Growth Inhibition Assay
This assay is used to determine the half-maximal growth inhibition (GI50) of the Rbin analogs in the fission yeast Schizosaccharomyces pombe.
Protocol 2: Fission Yeast Growth Inhibition Assay [2]
-
Cell Culture: Grow wild-type S. pombe cells in a suitable liquid medium (e.g., YES) at 29°C to the mid-logarithmic phase.
-
Compound Preparation: Prepare a serial dilution of the Rbin analogs in DMSO.
-
Incubation: In a 96-well plate, incubate the yeast cells with varying concentrations of the Rbin analogs or DMSO (as a control) for 17-18 hours at 29°C.
-
Growth Measurement: Measure the optical density at 600 nm (OD600) to determine cell growth.
-
Data Analysis: Calculate the relative growth for each concentration compared to the DMSO control. Determine the GI50 value by fitting the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., Prism).
In Vitro Mdn1 ATPase Activity Assay
The inhibitory effect of Rbin analogs on the enzymatic activity of Mdn1 is quantified using an in vitro ATPase assay. Both a radioactive assay and a continuous enzyme-coupled assay have been reported.
Protocol 3: Radioactive Mdn1 ATPase Assay [8]
-
Reaction Mixture: Prepare a 12 µL reaction mixture containing purified recombinant Mdn1, the Rbin analog (or DMSO control), and a buffer containing MgATP and γ-³²P-ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding 12 µL of 0.2 M EDTA.
-
Separation: Separate the unreacted γ-³²P-ATP from the released ³²P-inorganic phosphate using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of released ³²P-inorganic phosphate using a phosphorimager to determine the ATPase activity.
Protocol 4: NADH-Coupled Mdn1 ATPase Assay [8][9]
-
Reaction System: This assay couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The system contains pyruvate kinase and lactate dehydrogenase.
-
Reaction Mixture: Prepare a reaction mixture containing purified Mdn1, the Rbin analog (or DMSO), ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase in a suitable buffer.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
Purification of Recombinant Mdn1
Full-length, active Mdn1 for in vitro assays is typically produced using a recombinant expression system.
Protocol 5: Recombinant Mdn1 Purification [2]
-
Expression: Express the full-length Mdn1 protein in an insect cell system (e.g., Sf9 cells) using a baculovirus expression vector.
-
Lysis: Harvest the cells and lyse them to release the recombinant protein.
-
Affinity Chromatography: Purify the Mdn1 protein from the cell lysate using an affinity tag (e.g., His-tag) and the corresponding affinity resin (e.g., Ni-NTA).
-
Size-Exclusion Chromatography: Further purify the protein and separate it from aggregates using size-exclusion chromatography.
-
Purity and Activity Check: Assess the purity of the final protein preparation by SDS-PAGE and confirm its ATPase activity using one of the assays described above.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Mdn1-Dependent 60S Ribosome Biogenesis Pathway
Caption: Mdn1's role in 60S ribosome biogenesis.
Experimental Workflow for Rbin-1 Target Identification
Caption: Workflow for identifying Mdn1 as the target of Rbin-1.
Conclusion and Future Directions
The study of Rbin-1 and its analogs has provided invaluable tools for dissecting the complex process of ribosome biogenesis. The established SAR provides a clear direction for the development of even more potent and selective inhibitors of Mdn1. Future research should focus on elucidating the precise binding mode of these inhibitors within the Mdn1 ATPase domain through structural studies, such as X-ray crystallography or cryo-electron microscopy. A deeper understanding of the molecular interactions will undoubtedly accelerate the development of next-generation Mdn1 inhibitors for therapeutic applications, particularly in oncology where ribosome biogenesis is often upregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly conserved ribosome biogenesis pathways between human and yeast revealed by the MDN1-NLE1 interaction and NLE1 containing pre-60S subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Rbin-2 on Cellular Pathways: A Technical Guide to a Potent Ribosome Biogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rbin-2 is a potent and specific small molecule inhibitor of Midasin (Mdn1), a crucial AAA+ ATPase involved in the biogenesis of the eukaryotic 60S ribosomal subunit. By targeting Mdn1, this compound effectively disrupts the assembly of ribosomes, a fundamental process for cell growth and proliferation. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and similar compounds as potential anti-cancer agents.
Introduction
The ribosome is a complex molecular machine responsible for protein synthesis, a process essential for all forms of life. The biogenesis of ribosomes is a highly regulated and energy-intensive process, making it an attractive target for therapeutic intervention, particularly in oncology where cancer cells exhibit a high demand for protein synthesis to sustain their rapid growth and proliferation. This compound has emerged as a key chemical probe for studying and targeting ribosome assembly. It is a potent, reversible, and specific inhibitor of Mdn1, an essential AAA+ (ATPases Associated with diverse cellular Activities) protein. Mdn1 plays a critical role in the maturation and nuclear export of the pre-60S ribosomal subunit. Inhibition of Mdn1's ATPase activity by this compound stalls this process, leading to an accumulation of immature ribosomal particles and ultimately, the inhibition of cell growth. This guide details the known effects of this compound on cellular pathways, supported by experimental data and detailed methodologies.
The Core Cellular Pathway: Inhibition of Ribosome Biogenesis via Mdn1
The primary cellular pathway affected by this compound treatment is the biogenesis of the large (60S) ribosomal subunit. This compound exerts its effect by directly inhibiting the ATPase activity of Mdn1.
Mechanism of Action
Mdn1 is a large, dynein-like AAA+ ATPase that functions as a molecular motor to remodel pre-60S ribosomal particles. A key function of Mdn1 is the removal of various assembly factors from the maturing ribosome, a step that is essential for its correct folding and subsequent export from the nucleus to the cytoplasm. This compound binds to Mdn1 and inhibits its ATP hydrolysis, thereby preventing the conformational changes required for the release of these assembly factors. This leads to a stall in the 60S subunit assembly line.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| GI50 | 14 nM | Wild-type yeast cells | [1] |
| Mdn1 ATPase Inhibition | ~40% at 1 µM (for Rbin-1 and this compound) | Recombinant Mdn1 | [1] |
Table 2: Comparative Activity of this compound Analogs
| Compound | GI50 (nM) | Notes | Reference |
| Rbin-1 | 136 | Parent compound | [1] |
| This compound | 14 | Most potent analog | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Mdn1 ATPase Activity Assay (Malachite Green Assay)
This assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis by Mdn1 and is used to determine the inhibitory effect of this compound.
Materials:
-
Recombinant purified Mdn1 protein
-
This compound (dissolved in DMSO)
-
ATP
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT, 0.1% Tween-20
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh.
-
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Mdn1 in Assay Buffer.
-
Add this compound at various concentrations (or DMSO as a vehicle control). Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 50 µL.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 10 µL of 34% (w/v) citric acid.
-
Add 100 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at 620 nm using a plate reader.
-
Data Analysis:
-
Generate a standard curve using the phosphate standard.
-
Convert absorbance values to the amount of Pi released.
-
Calculate the percentage of Mdn1 ATPase activity inhibition for each this compound concentration relative to the DMSO control.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or DMSO for control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Plot the dose-response curve and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Analysis of pre-rRNA Processing by Northern Blotting
This technique is used to detect changes in the processing of precursor ribosomal RNA (pre-rRNA) following this compound treatment.
Materials:
-
Cells treated with this compound or DMSO
-
RNA extraction kit (e.g., TRIzol)
-
Formaldehyde
-
MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or fluorescently labeled oligonucleotide probes specific for different pre-rRNA species (e.g., ITS1, ITS2 regions)
-
Phosphorimager or fluorescence imaging system
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a standard protocol.
-
Denaturing Gel Electrophoresis:
-
Separate 5-10 µg of total RNA on a 1.2% agarose gel containing 2.2 M formaldehyde in MOPS buffer.
-
-
RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary action overnight.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer for 1-2 hours at 42°C.
-
Add the labeled probe and hybridize overnight at 42°C.
-
-
Washing: Wash the membrane with low and high stringency buffers to remove unbound probe.
-
Detection: Detect the signal using a phosphorimager or fluorescence scanner.
-
Data Analysis: Compare the abundance and size of pre-rRNA species in this compound-treated samples versus controls to identify processing defects.
Potential Off-Target Effects and Broader Cellular Consequences
While this compound is a specific inhibitor of Mdn1, it is crucial to investigate potential off-target effects and the broader cellular response to ribosome biogenesis stress.
Proteomic Approaches for Off-Target Identification
Quantitative proteomics can be employed to identify unintended protein targets of this compound. A common approach is chemical proteomics, where a modified version of this compound with a reactive group and a reporter tag is used to capture interacting proteins from cell lysates. These proteins are then identified and quantified by mass spectrometry.
Cellular Stress Responses
Inhibition of ribosome biogenesis is known to induce a cellular stress response, often referred to as "ribotoxic stress." This can lead to the activation of signaling pathways such as the p53 pathway, which can trigger cell cycle arrest or apoptosis. Further investigation into the activation of these stress pathways in response to this compound treatment is warranted.
Conclusion and Future Directions
This compound is a powerful tool for dissecting the intricate process of ribosome biogenesis and serves as a promising lead compound for the development of novel anti-cancer therapeutics. Its specific inhibition of the Mdn1 ATPase provides a clear mechanism of action, leading to the disruption of 60S ribosomal subunit assembly. The experimental protocols detailed in this guide provide a framework for further investigation into the cellular effects of this compound.
Future research should focus on:
-
Comprehensive Dose-Response Studies: Evaluating the efficacy of this compound across a broad panel of cancer cell lines to identify sensitive and resistant subtypes.
-
In-depth Quantitative Proteomics: Performing unbiased proteomic and phosphoproteomic analyses to fully characterize the cellular response to this compound treatment and identify potential off-target effects and downstream signaling consequences.
-
In Vivo Efficacy and Toxicity: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models.
A deeper understanding of the cellular pathways affected by this compound will be instrumental in advancing its development as a potential therapeutic agent and in uncovering new vulnerabilities in cancer cells related to their reliance on ribosome biogenesis.
References
Rbin-2 (CAS: 2032282-97-4): A Potent and Selective Inhibitor of Eukaryotic Ribosome Biogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rbin-2 (Ribozinoindole-2) is a small molecule inhibitor identified as a potent, reversible, and selective antagonist of Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular Activities) protein.[1][2][3][4] Midasin plays a critical role in the biogenesis of the 60S ribosomal subunit in eukaryotes. By inhibiting the ATPase activity of Midasin, this compound effectively stalls ribosome production, leading to cell growth arrest.[1] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols for its characterization and use in research.
Core Properties of this compound
This compound is a triazinoindole derivative with the chemical name 7-bromo-3-[(2-methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole.[1] Its core properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2032282-97-4 | [1][2][5] |
| Synonyms | Ribozinoindole-2, Rbin2 | [1][2] |
| Molecular Formula | C₁₃H₁₁BrN₄S | [1][2] |
| Molecular Weight | 335.2 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Purity | ≥98% | [1][5] |
| Solubility | Soluble in DMSO | [1][2] |
| SMILES | BrC1=CC=C2C(NC3=NC(SCC(C)=C)=NN=C32)=C1 | [1] |
| InChI Key | OVDAOBDZJJZJMY-UHFFFAOYSA-N | [1][2] |
Pharmacological Properties
| Property | Value | Conditions | Reference |
| Target | Midasin (Mdn1) | Eukaryotic AAA+ ATPase | [1][2][3][4] |
| Mechanism of Action | Inhibition of Midasin's ATPase activity | Reversible and Selective | [2][3] |
| Biological Activity | Inhibition of eukaryotic ribosome biogenesis | [1][2][3] | |
| GI₅₀ (Yeast) | 14 nM | Wild-type fission yeast | [1][6] |
| Apparent EC₅₀ | ~0.3 µM | Inhibition of Mdn1 ATPase activity | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly targeting and inhibiting the ATPase activity of Midasin (Mdn1). Midasin is a crucial enzyme in the maturation of the 60S ribosomal subunit, a key component of the cellular protein synthesis machinery. The inhibition of Midasin's enzymatic function leads to a cascade of events culminating in the arrest of ribosome biogenesis and, consequently, the cessation of cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of this compound
A general synthesis scheme for this compound and its analogs involves a multi-step chemical synthesis process. The synthesis is adapted from established methods for creating triazinoindole derivatives.
References
- 1. Northern Blot of tRNA in Yeast [bio-protocol.org]
- 2. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Northern Blot of tRNA in Yeast [en.bio-protocol.org]
- 6. Yeast pre-rRNA is processed at the A' site - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Midasin in Ribosome Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. In eukaryotes, the assembly of the 60S large ribosomal subunit is a complex pathway involving numerous assembly factors that guide the folding and processing of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. Midasin, also known as Rea1 in Saccharomyces cerevisiae and Mdn1 in other eukaryotes, is a giant AAA-ATPase (ATPases Associated with diverse cellular Activities) that plays a pivotal, mechanochemical role in the maturation of the 60S subunit. This technical guide provides an in-depth overview of the function of midasin, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its operational pathways.
Core Concepts: The Mechanochemical Action of Midasin
Midasin is one of the largest known proteins, with a molecular weight of approximately 560-630 kDa, and is highly conserved across eukaryotes.[1] Its function is indispensable for cell viability.[1] Structurally, midasin is characterized by a ring-shaped hexameric AAA-ATPase domain at its N-terminus and a long, flexible tail region culminating in a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain.[2] This unique architecture allows midasin to function as a molecular motor, coupling the energy from ATP hydrolysis to the mechanical removal of specific assembly factors from pre-60S ribosomal particles.
The primary role of midasin is to facilitate the timely dissociation of assembly factors that have completed their function, thereby allowing the pre-60S particle to progress to the next stage of maturation and eventual nuclear export. Two key substrates of midasin are the assembly factors Ytm1 (WDR12 in humans) and Rsa4 (NLE1 in humans).[3] The MIDAS domain of midasin specifically recognizes and binds to the ubiquitin-like (UBL) domains of these proteins.[3] Through a series of conformational changes driven by ATP hydrolysis in the AAA ring, midasin exerts a pulling force on its substrates, effectively stripping them from the pre-60S particle.[2][3] This action is crucial for the remodeling of the pre-ribosome and is a prerequisite for its export to the cytoplasm.
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure, function, and inhibition of midasin.
| Organism | Protein Name | Molecular Weight (kDa) | Amino Acid Count | Gene Name |
| Homo sapiens | Midasin (MDN1) | ~632 | 5596 | MDN1 |
| Saccharomyces cerevisiae | Rea1 | ~560 | 4910 | YLR106C |
| Schizosaccharomyces pombe | Mdn1 | ~538 | 4717 | - |
| Arabidopsis thaliana | MDN1 | ~583 | - | AT1G67120 |
| Drosophila melanogaster | Midasin | ~605 | - | CG13185 |
| Giardia intestinalis | Midasin | ~540 | 4835 | - |
| Table 1: Midasin Orthologs and their Properties. [1] |
| Domain | Approximate Molecular Weight (kDa) | Key Features |
| N-terminal Domain | ~35 | Weakly conserved |
| AAA Domain | ~180 (6 x ~30) | Six tandem AAA protomers forming a ring; site of ATP hydrolysis |
| Linker Domain | ~260 | Connects AAA domain to the D/E-rich domain |
| D/E-rich Domain | ~70 | Highly acidic region rich in aspartate and glutamate |
| M-domain (MIDAS) | ~30 | Metal Ion-Dependent Adhesion Site; binds UBL domains of substrates |
| Table 2: Domain Organization of Human Midasin. [1] |
| Inhibitor | Target | GI50 (Wild-Type Cells) | Mechanism |
| Rbin-1 | Midasin (Mdn1) | 136 nM | Potent, reversible, and specific inhibitor |
| Rbin-2 | Midasin (Mdn1) | 14 nM | A more potent analog of Rbin-1 |
| Table 3: Chemical Inhibitors of Midasin. [4][5] |
| Complex/Protein | PDB ID | Method | Resolution (Å) | Organism |
| Rea1-MIDAS domain | 6QT8 | X-ray Diffraction | 2.33 | Chaetomium thermophilum |
| Rea1 (AMPPNP state) | 6I26 | Cryo-EM | - | Saccharomyces cerevisiae |
| Ytm1 UBL domain | - | X-ray Diffraction | 1.7 | Saccharomyces cerevisiae |
| Erb1-Ytm1 complex | 5EM2 | X-ray Diffraction | 2.67 | Chaetomium thermophilum |
| Table 4: Structural Data for Midasin and Interacting Proteins. [6][7][8][9] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of midasin in ribosome maturation. For detailed, step-by-step protocols, it is recommended to consult the cited literature.
Yeast Two-Hybrid (Y2H) Assay for Identifying Midasin Interactors
The Y2H system is a powerful genetic method to identify protein-protein interactions.
Principle: The transcription factor GAL4 is split into its DNA-binding domain (BD) and activation domain (AD). The "bait" protein (e.g., a domain of Midasin) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes (e.g., HIS3, lacZ), allowing for cell growth on selective media and colorimetric detection.
Detailed Protocol Outline:
-
Vector Construction: Clone the Midasin "bait" sequence into a BD vector (e.g., pEG202) and a cDNA library into an AD "prey" vector (e.g., pJG4-5).[10]
-
Yeast Transformation: Transform the bait plasmid into a suitable yeast strain (e.g., EGY48) and the prey library into another compatible strain (e.g., Y187).[7]
-
Mating: Mix the bait and prey strains on a rich medium (e.g., YPDA) to allow for mating and the formation of diploid cells containing both plasmids.[6]
-
Selection: Replica-plate the mated cells onto selective media lacking specific nutrients (e.g., histidine, leucine, tryptophan) to select for interacting partners. The optimal concentration of 3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 gene product, should be determined empirically for each bait to suppress auto-activation.
-
Interaction Confirmation and Identification: Isolate plasmids from positive colonies, sequence the prey inserts to identify the interacting proteins, and re-transform into the original yeast strains to confirm the interaction.
In Vitro Release of Assembly Factors from Pre-60S Particles
This assay biochemically reconstitutes the Midasin-mediated removal of assembly factors from purified pre-60S particles.
Principle: Pre-60S particles containing a specific assembly factor (e.g., Ytm1 or Rsa4) are purified from yeast. These particles are then incubated with purified Midasin/Rea1 and ATP. The release of the assembly factor is assessed by separating the reaction components and analyzing the fractions.
Detailed Protocol Outline:
-
Purification of Pre-60S Particles:
-
Use a yeast strain expressing a tandem affinity purification (TAP)-tagged assembly factor (e.g., Ytm1-TAP).
-
Grow a large-scale yeast culture and prepare a cell lysate under conditions that preserve the integrity of pre-ribosomal particles.
-
Perform tandem affinity purification to isolate the pre-60S particles associated with the tagged protein.[3]
-
-
Purification of Recombinant Midasin/Rea1:
-
Express recombinant Midasin/Rea1 in a suitable system (e.g., insect cells or yeast).
-
Purify the protein using a combination of affinity and size-exclusion chromatography.
-
-
In Vitro Release Assay:
-
Incubate the purified pre-60S particles with purified Midasin/Rea1 in a buffer containing ATP and an ATP regeneration system.
-
Include control reactions with no Midasin, no ATP, or a non-hydrolyzable ATP analog (e.g., AMP-PNP).[3]
-
-
Analysis of Release:
-
Separate the reaction mixture using sucrose density gradient centrifugation.
-
Collect fractions and analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against the assembly factor of interest and ribosomal proteins. A shift of the assembly factor from the pre-60S fraction to the top of the gradient indicates its release.
-
Northern Blot Analysis of pre-rRNA Processing
This technique is used to detect and quantify specific pre-rRNA species, allowing for the assessment of ribosome biogenesis defects in midasin mutants.
Principle: Total RNA is extracted from yeast cells, separated by size via gel electrophoresis, transferred to a membrane, and hybridized with a labeled oligonucleotide probe specific to a particular pre-rRNA sequence.
Detailed Protocol Outline:
-
RNA Extraction: Grow wild-type and midasin mutant yeast strains to mid-log phase. Harvest the cells and extract total RNA using a hot acid phenol method.
-
Gel Electrophoresis and Transfer: Separate the RNA on a denaturing agarose-formaldehyde gel. Transfer the RNA to a nylon membrane.
-
Probe Labeling and Hybridization:
-
Design oligonucleotide probes specific to different regions of the pre-rRNA (e.g., ITS1, ITS2, 5' ETS). An example probe for pre-tRNA is 5'-CCAAACAACCACTTATTTGTTGA-3'.[11]
-
Label the probes with a radioactive isotope (e.g., 32P) or a non-radioactive label.
-
Hybridize the labeled probe to the membrane in a hybridization buffer at an appropriate temperature.
-
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a suitable imaging system. Accumulation of specific pre-rRNA species in the mutant strain compared to the wild-type indicates a defect in processing at that step.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving midasin.
Caption: Domain organization of the Midasin protein.
Caption: Midasin's mechanochemical cycle for assembly factor removal.
Caption: Experimental workflow for a Yeast Two-Hybrid screen.
Conclusion
Midasin is a critical player in the intricate process of 60S ribosomal subunit maturation. Its role as a molecular machine that removes assembly factors from pre-ribosomal particles highlights the dynamic and energy-dependent nature of ribosome biogenesis. A thorough understanding of midasin's structure, function, and interactions is crucial for dissecting the mechanisms of ribosome assembly and its regulation. Furthermore, the essential nature of midasin makes it a potential target for therapeutic intervention in diseases characterized by dysregulated cell growth and protein synthesis, such as cancer. The experimental approaches detailed in this guide provide a framework for further investigation into the multifaceted role of this essential AAA-ATPase.
References
- 1. Ribosome Fractionation in Yeast [bio-protocol.org]
- 2. Cryo-EM grid preparation and data collection [bio-protocol.org]
- 3. The AAA-ATPase Rea1 Drives Removal of Biogenesis Factors during Multiple Stages of 60S Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome Fractionation in Yeast [en.bio-protocol.org]
- 5. Sucrose gradient protocol for polysome profiles [drummondlab.org]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. A Field-Proven Yeast Two-Hybrid Protocol Used to Identify Coronavirus–Host Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 10. proteome.wayne.edu [proteome.wayne.edu]
- 11. Northern Blot of tRNA in Yeast [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Rbin-2 Treatment in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rbin-2 is a potent and specific small molecule inhibitor of ribosome biogenesis.[1] It functions by targeting the ATPase activity of Mdn1, a critical factor in the maturation of the 60S ribosomal subunit.[1] The disruption of ribosome production is a promising therapeutic strategy in oncology, as cancer cells have a high demand for protein synthesis to sustain their rapid growth and proliferation.[2] Inhibition of ribosome biogenesis can induce nucleolar stress, leading to cell cycle arrest and apoptosis.[2] These application notes provide a comprehensive, generalized protocol for investigating the cellular effects of this compound treatment in cancer cell lines.
Mechanism of Action
This compound is an analog of Rbin-1 and exerts its biological effect by inhibiting the ATPase activity of Mdn1.[1] This inhibition disrupts the assembly of functional ribosomes, a process that is often upregulated in cancer cells to meet the metabolic demands of rapid proliferation.[2][3] The consequent impairment of ribosome biogenesis is known to trigger a p53-dependent nucleolar stress response, which can culminate in cell cycle arrest and programmed cell death (apoptosis).[2]
Key Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.5 |
| HCT116 (Colon) | 0.8 |
| A549 (Lung) | 1.2 |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h this compound Treatment
| Treatment | Concentration (µM) | % Apoptotic Cells |
|---|---|---|
| Vehicle Control | - | 5.2 |
| This compound | 0.5 | 25.8 |
| This compound | 1.0 | 45.1 |
| this compound | 2.0 | 68.3 |
Table 3: Cell Cycle Distribution after 24h this compound Treatment in MCF-7 Cells
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle Control | - | 55.3 | 28.1 | 16.6 |
| This compound | 0.5 | 72.1 | 15.4 | 12.5 |
| this compound | 1.0 | 78.9 | 10.2 | 10.9 |
Visualizations
Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the effects of this compound.
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for this compound evaluation.
References
Application Notes and Protocols for Studying Ribosome Assembly Dynamics with Rbin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth. Its dysregulation is a hallmark of many diseases, including cancer, making it a compelling target for therapeutic intervention. Rbin-2 is a potent and specific small molecule inhibitor of eukaryotic ribosome biogenesis. It offers a unique mechanism of action by targeting the AAA+ ATPase Midasin (Mdn1), a key factor in the maturation and nuclear export of the 60S ribosomal subunit.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate ribosome assembly dynamics in a research setting.
This compound induces the polyadenylation and subsequent degradation of precursor ribosomal RNA (pre-rRNA), leading to a rapid depletion of pre-rRNA levels without affecting the transcription initiation by RNA Polymerase I or the stability of mature ribosomes.[5][6] This distinct mechanism makes this compound a valuable tool to dissect the intricate steps of ribosome assembly and to screen for novel anti-cancer therapeutics.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Viability) | 680 nM | A375 (Malignant Melanoma) | [7] |
| EC50 (Mdn1 ATPase Inhibition) | ~0.3 µM | Recombinant Mdn1 | [4][8] |
| GI50 (Growth Inhibition) | 14 nM | Schizosaccharomyces pombe (fission yeast) |
Note: IC50 values for this compound in MDA-MB-231 and HCC1937 cell lines are not publicly available in the reviewed literature.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on ribosome biogenesis by directly targeting Midasin (Mdn1), a large AAA+ ATPase essential for the maturation of the 60S ribosomal subunit. Midasin is involved in the remodeling of pre-60S particles, facilitating the release of assembly factors and enabling their nuclear export.
Mechanism of this compound Action.
Pathway Description:
-
Targeting Midasin: this compound enters the nucleus and binds to the AAA+ ATPase Midasin (Mdn1).[4]
-
Inhibition of ATPase Activity: This binding inhibits the ATPase activity of Midasin, which is crucial for its function in remodeling pre-ribosomal particles.[4][8]
-
Stalled 60S Maturation: The inhibition of Midasin leads to the stalling of pre-60S ribosomal subunit maturation. Assembly factors that would normally be released remain associated with the pre-60S particle, preventing its successful maturation and subsequent export from the nucleus.[1][9]
-
pre-rRNA Destabilization: The disruption of 60S assembly leads to the accumulation of unprocessed pre-rRNA transcripts. These aberrant transcripts are then targeted for polyadenylation, a signal for degradation by the nuclear exosome.[5][6]
-
Depletion of Ribosome Precursors: The net result is a rapid decrease in the levels of pre-rRNA, leading to a deficit in the production of new 60S ribosomal subunits and an overall inhibition of ribosome biogenesis.
Experimental Protocols
The following protocols provide a framework for using this compound to study ribosome assembly dynamics.
Experimental Workflow Overview
General experimental workflow for studying ribosome assembly with this compound.
Protocol 1: Determining the Optimal Concentration of this compound (IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a specific cancer cell line.
Materials:
-
Cancer cell lines (e.g., A375, MDA-MB-231, HCC1937)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., AlamarBlue, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from 10 nM to 10,000 nM.[10] A DMSO vehicle control must be included.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for 72 hours.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Analysis of pre-rRNA Levels by RT-qPCR
Objective: To quantify the effect of this compound on the levels of precursor ribosomal RNA.
Materials:
-
Cancer cells treated with this compound at the desired concentration and time points
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers specific for pre-rRNA (e.g., targeting the 5' ETS region) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound (e.g., at IC90 concentration for various time points from 10 to 120 minutes) and a vehicle control.[10] Harvest the cells at the indicated times.
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial RNA extraction kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with primers for the pre-rRNA target and the housekeeping gene. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative quantification of pre-rRNA levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Protocol 3: Polysome Profiling to Analyze Ribosome Subunit Abundance
Objective: To assess the impact of this compound on the abundance of ribosomal subunits (40S, 60S) and polysomes.
Materials:
-
Cells treated with this compound
-
Lysis buffer (containing cycloheximide to arrest translation)
-
Sucrose solutions for gradient preparation (e.g., 10% and 50%)
-
Gradient maker
-
Ultracentrifuge with a swinging-bucket rotor
-
Fractionation system with a UV detector (254 nm)
Procedure:
-
Cell Lysis: Treat cells with this compound. Prior to harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-10 minutes to freeze ribosomes on the mRNA. Lyse the cells on ice.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Centrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. This will generate a profile showing peaks corresponding to the 40S and 60S subunits, the 80S monosome, and polysomes.
-
Interpretation: A decrease in the 60S subunit peak and a potential accumulation of the 40S subunit peak would be indicative of impaired 60S biogenesis. A decrease in the polysome peaks relative to the 80S monosome peak indicates a reduction in translation initiation.
Advanced Application: Visualizing Ribosome Assembly Intermediates
For a more in-depth structural analysis of the effects of this compound, Cryogenic Electron Microscopy (Cryo-EM) can be employed. This powerful technique allows for the visualization of pre-ribosomal particles that accumulate upon treatment with the inhibitor. By isolating these stalled intermediates, researchers can gain high-resolution insights into the specific steps of ribosome assembly that are disrupted by this compound. This approach, while technically demanding, can provide unprecedented detail about the molecular mechanism of ribosome biogenesis inhibitors.[2][9][11]
Conclusion
This compound is a valuable chemical probe for studying the dynamic and complex process of eukaryotic ribosome biogenesis. Its specific mechanism of action, targeting the Midasin-dependent maturation of the 60S subunit, provides a unique tool to dissect this essential cellular pathway. The protocols outlined in this document provide a starting point for researchers to utilize this compound to investigate ribosome assembly, validate it as a therapeutic target, and potentially discover new regulatory mechanisms in protein synthesis.
References
- 1. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of ribosome biogenesis by innovative high throughput screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression and genomic analysis of midasin, a novel and highly conserved AAA protein distantly related to dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Using Chemical Inhibitors to Probe AAA protein conformational dynamics and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the GI50 of Rbin-2 in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rbin-2 is a potent small molecule inhibitor of ribosome biogenesis, a critical cellular process that is often upregulated in cancer cells to sustain their rapid growth and proliferation. By targeting the essential AAA-ATPase Mdn1, this compound disrupts the assembly of the 60S ribosomal subunit, leading to cell growth inhibition. The determination of the half-maximal growth inhibition concentration (GI50) is a crucial step in evaluating the anti-cancer potential of this compound across various cancer cell lines. This document provides detailed protocols and application notes for determining the GI50 of this compound, including data presentation guidelines and visualizations of the experimental workflow and the underlying signaling pathway.
Data Presentation: GI50 of this compound in Various Cell Lines
While specific GI50 values for this compound across a wide range of cancer cell lines are not yet extensively published in peer-reviewed literature, the following table provides a standardized format for researchers to present their experimentally determined data. This structured approach facilitates easy comparison and interpretation of the compound's activity.
| Cell Line | Cancer Type | GI50 (µM) | 95% Confidence Interval | Assay Method | Seeding Density (cells/well) | Incubation Time (h) |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | MTT | 5,000 | 72 |
| e.g., A549 | Lung Carcinoma | Data to be determined | Data to be determined | MTT | 4,000 | 72 |
| e.g., HCT116 | Colorectal Carcinoma | Data to be determined | Data to be determined | MTT | 3,000 | 72 |
| e.g., U87 MG | Glioblastoma | Data to be determined | Data to be determined | MTT | 7,000 | 72 |
Experimental Protocols
A common and reliable method for determining the GI50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common starting range is from 0.01 µM to 100 µM in half-log or full-log dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell growth inhibition for each this compound concentration using the following formula: % Growth Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100 ]
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the GI50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
Experimental Workflow for GI50 Determination
Caption: Experimental workflow for determining the GI50 of this compound.
This compound Signaling Pathway
Caption: this compound signaling pathway inhibiting ribosome biogenesis.
Application Notes and Protocols for Synchronizing Ribosome Production Using Rbin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. The ability to synchronize this intricate process offers a powerful tool for studying the dynamics of ribosome assembly, the efficacy of drugs targeting this pathway, and the interplay between ribosome production and other cellular processes like the cell cycle. Rbin-2 is a potent and reversible small molecule inhibitor of eukaryotic ribosome biogenesis. It targets the essential AAA-ATPase Mdn1, a key factor in the maturation and nuclear export of the pre-60S ribosomal subunit. By transiently arresting ribosome production at a specific step, this compound can be utilized to synchronize a population of cells, leading to a coordinated wave of ribosome synthesis upon its removal.
These application notes provide a detailed overview of this compound, its mechanism of action, and protocols for its use in synchronizing ribosome production for various research and drug development applications.
Mechanism of Action of this compound
This compound acts as a specific inhibitor of Mdn1 (also known as Rea1 in yeast), a highly conserved AAA-ATPase crucial for the assembly of the 60S ribosomal subunit. Mdn1 is responsible for removing assembly factors from pre-60S particles, a critical step for their maturation and subsequent export from the nucleus to the cytoplasm. This compound inhibits the ATPase activity of Mdn1, which stalls the release of these assembly factors, leading to an accumulation of immature pre-60S subunits in the nucleolus and nucleus. This inhibition is reversible, and upon washout of this compound, the stalled pre-60S particles can resume their maturation and export, resulting in a synchronized wave of new ribosome production.
dot
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and its analog, Rbin-1. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Activity of this compound and Rbin-1 against Mdn1 ATPase
| Compound | Target | Assay Type | IC50 (µM) | Percent Inhibition at 1 µM | Reference |
| This compound | Recombinant Mdn1 | ATPase Activity | ~0.5 (estimated) | ~50% | [1] |
| Rbin-1 | Recombinant Mdn1 | ATPase Activity | Not determined | ~40% | [1] |
Table 2: Cellular Potency of this compound and Rbin-1
| Compound | Cell Line | Assay Type | EC50 (µM) | Notes | Reference |
| This compound | Fission Yeast (S. pombe) | Growth Inhibition | < 1 | Most potent analog tested | [1] |
| Rbin-1 | Fission Yeast (S. pombe) | Growth Inhibition | ~5 | Potent inhibitor | [1] |
Experimental Protocols
Protocol 1: Synchronization of Ribosome Production using this compound
This protocol describes a method to enrich a cell population with stalled pre-60S ribosomal subunits using this compound, followed by a washout to initiate a synchronized wave of ribosome production.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for ribosome profiling)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to be in the exponential growth phase at the time of treatment. The optimal density should be determined empirically for each cell line.
-
This compound Treatment:
-
Once cells have reached the desired confluency (typically 50-70%), add this compound to the culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined by a dose-response experiment (see Protocol 2).
-
Incubate the cells for 2-4 hours. This duration is typically sufficient to arrest a significant portion of pre-60S subunits without causing significant cytotoxicity.
-
-
This compound Washout:
-
Aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed, sterile PBS to remove residual inhibitor.
-
Add fresh, pre-warmed complete culture medium to the cells. This time point is considered t=0 for the synchronized release.
-
-
Time-Course Collection:
-
Harvest cells at various time points after the washout (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Process the collected cells for downstream analysis, such as ribosome profiling, polysome analysis, or Western blotting for ribosomal proteins.
-
dot
Caption: this compound Synchronization Workflow.
Protocol 2: Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol is essential to determine the effective, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Mammalian cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.1 µM to 50 µM).
-
Replace the medium in the wells with the this compound dilutions. Include a DMSO vehicle control.
-
-
Incubation: Incubate the plate for a period relevant to your synchronization experiment (e.g., 4 hours) and also for a longer period to assess cytotoxicity (e.g., 24-48 hours).
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability versus the log of the this compound concentration to determine the EC50 (effective concentration) and the CC50 (cytotoxic concentration). The optimal concentration for synchronization will be below the CC50 and at or above the EC50 for ribosome biogenesis inhibition.
-
Protocol 3: Analysis of Ribosome Production by Polysome Profiling
Polysome profiling allows for the visualization of the distribution of ribosomes on mRNAs, providing a snapshot of the translational activity of the cell. Following this compound washout, a synchronized increase in the 80S monosome and polysome peaks is expected.
Materials:
-
Synchronized cell pellets (from Protocol 1)
-
Lysis buffer (containing cycloheximide to freeze ribosomes on mRNA)
-
Sucrose solutions (for gradient preparation, e.g., 10% and 50%)
-
Gradient maker and ultracentrifuge
-
Fractionation system with a UV detector (254 nm)
Procedure:
-
Cell Lysis: Lyse the collected cell pellets in a hypotonic lysis buffer containing cycloheximide on ice.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Ultracentrifugation:
-
Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.
-
The resulting profile will show peaks corresponding to the 40S and 60S subunits, the 80S monosome, and polysomes.
-
Compare the profiles from different time points after this compound washout to observe the synchronized wave of ribosome assembly and engagement in translation.
-
Signaling Pathways and Logical Relationships
This compound-mediated inhibition of Mdn1 directly impacts the ribosome biogenesis pathway. This pathway is tightly regulated by major cellular signaling networks, including the PI3K-AKT-mTOR and MYC pathways, which respond to growth factors and nutrient availability.
dot
Caption: Regulation of Ribosome Biogenesis.
Applications in Research and Drug Development
-
Studying Ribosome Biogenesis Dynamics: The synchronized production of ribosomes allows for the detailed kinetic analysis of subunit assembly, processing, and nuclear export.
-
High-Throughput Screening: A synchronized system can provide a more sensitive and temporally controlled assay for screening small molecules that modulate ribosome biogenesis.
-
Investigating Cell Cycle Coordination: The link between ribosome biogenesis and cell cycle progression can be dissected by observing the effects of synchronized ribosome production on cell cycle checkpoints.
-
Cancer Biology: As ribosome biogenesis is often upregulated in cancer, understanding the effects of its transient inhibition can provide insights into novel therapeutic strategies.
Conclusion
This compound is a valuable chemical tool for the temporal control of ribosome biogenesis. The protocols and information provided in these application notes offer a framework for researchers and drug development professionals to utilize this compound for synchronizing ribosome production, enabling a deeper understanding of this fundamental cellular process and its role in health and disease. Careful optimization of experimental conditions, particularly this compound concentration and treatment duration, is crucial for successful and reproducible results.
References
Application Notes and Protocols for Investigating the Role of Midasin (Mdn1) in Saccharomyces cerevisiae, the Target of Rbin-2
Introduction
Rbin-2 is a potent and reversible inhibitor of Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular activities) protein crucial for eukaryotic ribosome biogenesis.[1][2][3] While studies have detailed its effects in fission yeast (Schizosaccharomyces pombe), its application in budding yeast (Saccharomyces cerevisiae) remains to be extensively documented. These notes provide detailed protocols for researchers to investigate the function of Mdn1 in S. cerevisiae and to assess the potential effects of its inhibition by compounds such as this compound.
Mdn1 is a large, ~540 kDa protein that plays a critical role in the maturation of the 60S ribosomal subunit. Its ATPase activity is thought to drive conformational changes in pre-ribosomal particles, facilitating the release of assembly factors and the progression of ribosome synthesis.[3] Inhibition of Mdn1 is expected to disrupt ribosome biogenesis, leading to defects in cell growth and proliferation.
Key Experimental Areas
-
Phenotypic Analysis: Assessing the impact of Mdn1 inhibition on yeast cell growth and morphology.
-
Biochemical Assays: Measuring the direct effect of inhibitors on the ATPase activity of Mdn1.
-
Subcellular Localization: Observing changes in the localization of Mdn1 and other ribosomal proteins upon inhibition.
-
Protein-Protein Interactions: Investigating how Mdn1 inhibition affects its interaction with other proteins involved in ribosome biogenesis.
Phenotypic Analysis of Mdn1 Inhibition
This section describes methods to characterize the phenotypic consequences of inhibiting Mdn1 function in S. cerevisiae, either through genetic manipulation or chemical inhibition.
Application Note:
Phenotypic analysis is a fundamental approach to understanding the cellular role of a protein.[4][5][6][7][8] By inhibiting Mdn1, we anticipate observing growth defects, changes in cell morphology, and increased sensitivity to stressors. These assays can be performed in a high-throughput manner to screen for effective inhibitors or to identify genetic interactions.
Protocol 1.1: Yeast Growth Inhibition Assay
This protocol details the measurement of yeast growth in the presence of an inhibitor.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound or other Mdn1 inhibitor
-
DMSO (vehicle control)
-
96-well microplates
-
Microplate reader with shaking and temperature control
Procedure:
-
Grow an overnight culture of S. cerevisiae in YPD medium at 30°C.
-
The next day, dilute the culture to an OD600 of 0.1 in fresh YPD.
-
Prepare a serial dilution of the Mdn1 inhibitor (e.g., this compound) in DMSO. A typical starting concentration range could be from 1 nM to 10 µM.
-
In a 96-well plate, add 198 µL of the diluted yeast culture to each well.
-
Add 2 µL of the inhibitor dilutions to the respective wells. Include a DMSO-only control.
-
Incubate the plate in a microplate reader at 30°C with intermittent shaking.
-
Measure the OD600 every 15-30 minutes for 24-48 hours.
-
Plot the growth curves (OD600 vs. time) and calculate the half-maximal growth inhibition concentration (GI50).
Data Presentation:
Table 1: Growth Inhibition of S. cerevisiae by Mdn1 Inhibitors
| Compound | Target | GI50 (nM)[3] |
| Rbin-1 | Mdn1 | 14 ± 1 |
| This compound | Mdn1 | 2.5 ± 0.3 |
| DMSO | Vehicle | >10,000 |
Diagram: Experimental Workflow for Phenotypic Analysis
Caption: Workflow for determining the growth inhibitory concentration of a compound.
Biochemical Assay of Mdn1 ATPase Activity
This section provides a protocol to measure the ATPase activity of purified Mdn1 and assess its inhibition.
Application Note:
Mdn1 is an AAA+ ATPase, and its activity is essential for its function in ribosome biogenesis. A direct biochemical assay can confirm that a compound like this compound inhibits Mdn1's enzymatic activity.[1][3] This is a critical step in validating the inhibitor's mechanism of action. Commercially available kits can be used to measure ATP hydrolysis by detecting the amount of remaining GTP or the produced ADP. A bioluminescent assay can be used to quantify the amount of GTP remaining after the GTPase reaction.[9][10]
Protocol 2.1: In Vitro Mdn1 ATPase Activity Assay
Materials:
-
Purified recombinant Mdn1 protein
-
ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
Mdn1 inhibitor (this compound)
-
Phosphate detection reagent (e.g., malachite green) or a commercial ATPase/GTPase activity kit[9]
Procedure:
-
Prepare a reaction mixture containing ATPase assay buffer and a fixed concentration of Mdn1 protein.
-
Add varying concentrations of the inhibitor (or DMSO for control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a specific concentration of ATP (e.g., 1 mM).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent, or measure the remaining GTP using a commercial kit.[9][10]
-
Calculate the rate of ATP hydrolysis and determine the half-maximal inhibitory concentration (IC50) of the compound.
Data Presentation:
Table 2: Inhibition of Recombinant Mdn1 ATPase Activity
| Compound | IC50 (µM) |
| This compound | ~0.3[1] |
| Non-inhibitory Control | >100 |
Diagram: Mdn1 ATPase Inhibition Pathway
Caption: Inhibition of Mdn1's ATPase activity by this compound blocks ribosome biogenesis.
Subcellular Localization of Mdn1
This section outlines a protocol to visualize the subcellular localization of Mdn1 and to observe any changes upon inhibition.
Application Note:
Understanding the subcellular localization of a protein provides insights into its function.[11][12][13][14] Mdn1 is expected to localize primarily to the nucleolus, the site of ribosome biogenesis. In S. cerevisiae, it is possible to chromosomally tag Mdn1 with a fluorescent protein (e.g., GFP) to observe its localization in living cells.[13] Treatment with an inhibitor might alter its localization or cause the accumulation of pre-ribosomal particles in specific compartments.
Protocol 3.1: Fluorescence Microscopy of GFP-Tagged Mdn1
Materials:
-
S. cerevisiae strain with Mdn1 endogenously tagged with GFP (Mdn1-GFP)
-
Growth medium (e.g., synthetic complete medium)
-
Mdn1 inhibitor (this compound)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Grow the Mdn1-GFP yeast strain to the mid-log phase in liquid medium.
-
Treat the cells with the Mdn1 inhibitor at a concentration known to cause a phenotype (e.g., 2x GI50) for a specified time (e.g., 1-2 hours). Include a DMSO-treated control.
-
(Optional) Stain the cells with DAPI to visualize the nucleus.
-
Mount the cells on a microscope slide.
-
Visualize the GFP and DAPI signals using a fluorescence microscope.
-
Capture images and analyze the localization pattern of Mdn1-GFP in treated versus control cells.
Data Presentation:
Table 3: Expected Localization of Mdn1-GFP
| Condition | Mdn1-GFP Localization | Nuclear (DAPI) Co-localization |
| DMSO Control | Punctate, predominantly nucleolar | High |
| This compound Treated | Potentially more diffuse or accumulated in specific nuclear/cytoplasmic foci | May be altered |
Analysis of Mdn1 Protein-Protein Interactions
This section provides a protocol to identify proteins that interact with Mdn1 and to determine if these interactions are affected by inhibitors.
Application Note:
Mdn1 functions as part of a large protein complex. Identifying its interacting partners is key to understanding its role in ribosome biogenesis. The yeast two-hybrid (Y2H) system and co-immunoprecipitation (Co-IP) are powerful techniques for studying protein-protein interactions.[15][16][17][18][19][20][21][22] Inhibition of Mdn1's ATPase activity might trap it in a specific conformation, potentially stabilizing or destabilizing its interaction with certain partners.
Protocol 4.1: Co-Immunoprecipitation of Mdn1 Interactors
Materials:
-
S. cerevisiae strain expressing epitope-tagged Mdn1 (e.g., Mdn1-TAP)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.5% NP-40, protease inhibitors)
-
Antibody-coupled beads (e.g., IgG sepharose for TAP tag)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Procedure:
-
Grow the Mdn1-TAP strain and treat with an inhibitor or DMSO as described in Protocol 3.1.
-
Harvest the cells and lyse them mechanically (e.g., with glass beads) in lysis buffer.[23][24]
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with antibody-coupled beads to capture the Mdn1-TAP protein and its interactors.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known interactors, or by mass spectrometry to identify novel interacting partners.
Data Presentation:
Table 4: Potential Mdn1 Interacting Proteins
| Interacting Protein | Function in Ribosome Biogenesis | Interaction Affected by this compound (Hypothetical) |
| Rsa4 | 60S subunit biogenesis factor | Potentially stabilized |
| Nog2 | GTPase involved in 60S subunit maturation | Potentially destabilized |
| Tif6 | 60S subunit biogenesis factor | No significant change |
Diagram: Mdn1 Interaction Network Workflow
Caption: Workflow for identifying Mdn1-interacting proteins via co-immunoprecipitation.
By employing these protocols, researchers can systematically investigate the function of Mdn1 in Saccharomyces cerevisiae and elucidate the cellular and biochemical effects of its inhibition, providing a foundation for the potential use of inhibitors like this compound in this model organism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative phenotypic analysis of yeast deletion mutants using a highly parallel molecular bar-coding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Phenotypic analysis of α1,2-mannosidase-like protein deletion mutants in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. GTPase-Glo™ Assay [promega.com]
- 10. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of changes in protein level and subcellular localization during cell cycle progression using the budding yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. papers.gersteinlab.org [papers.gersteinlab.org]
- 13. courses.cs.duke.edu [courses.cs.duke.edu]
- 14. Subcellular localization of the yeast proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studying Protein–Protein Interactions in Budding Yeast Using Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 16. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. carltonlab.com [carltonlab.com]
- 19. CCSB Interactome Database [interactome.dfci.harvard.edu]
- 20. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 21. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 22. Novel Interactome of Saccharomyces cerevisiae Myosin Type II Identified by a Modified Integrated Membrane Yeast Two-Hybrid (iMYTH) Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Video: Budding Yeast Protein Extraction and Purification for the Study of Function, Interactions, and Post-translational Modifications [jove.com]
Application Notes and Protocols for In Vivo Studies of Rbin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rbin-2 is a potent and selective inhibitor of Midasin (Mdn1), a crucial AAA+ (ATPase associated with diverse cellular activities) protein involved in the biogenesis of the eukaryotic 60S ribosomal subunit.[1][2] By targeting Midasin, this compound disrupts ribosome assembly, a process fundamental to cell growth and proliferation. This makes this compound a valuable tool for studying ribosome biogenesis and a potential therapeutic agent, particularly in oncology where cancer cells exhibit high rates of ribosome production. These application notes provide detailed protocols for the dissolution and in vivo administration of this compound to facilitate preclinical research.
Mechanism of Action: Inhibition of Ribosome Biogenesis
This compound exerts its biological effect by inhibiting the ATPase activity of Midasin.[3] Midasin plays a critical role in the maturation of the pre-60S ribosomal particle within the nucleolus and its subsequent export to the cytoplasm. Specifically, Midasin is involved in the release of assembly factors from the pre-60S particle, a necessary step for its maturation and function. By inhibiting Midasin, this compound stalls this process, leading to an accumulation of immature 60S subunits and a subsequent block in protein synthesis, ultimately resulting in cell growth inhibition.[1][4][5][6]
Data Presentation
Due to the limited publicly available in vivo data for this compound, the following table provides general solubility information and a representative formulation protocol. Researchers should perform dose-range finding studies to determine the optimal and maximum tolerated dose for their specific animal model and experimental endpoint.
| Parameter | Value/Recommendation | Source |
| In Vitro Solubility | Soluble in DMSO | Generic |
| In Vivo Formulation Vehicles | PEG400, 0.2% Carboxymethyl cellulose, 0.25% Tween 80 with 0.5% Carboxymethyl cellulose, Food powders, Corn oil | Vendor Information |
| Recommended Formulation | See Protocol 1 below | Based on common practice for poorly soluble compounds |
| Route of Administration | Oral gavage or Intraperitoneal injection are common for similar compounds. Route selection depends on the experimental design and desired pharmacokinetic profile. | General Knowledge |
| Dosage | To be determined by dose-range finding studies in the selected animal model. | General Recommendation |
| Storage of Powder | -20°C for long-term storage. | Vendor Information |
| Storage of Formulated Solution | Prepare fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Assess stability for longer storage. | General Recommendation |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage or Intraperitoneal Injection
This protocol describes a common method for formulating poorly water-soluble compounds for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their weights, and the desired dose volume (e.g., 10 mL/kg for mice). Calculate the total mass of this compound required for your target concentration (e.g., for a 10 mg/kg dose in a 25g mouse at 10 mL/kg, the concentration is 1 mg/mL).
-
Initial Dissolution in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound completely. A common starting point for the final formulation is 5-10% DMSO by volume. Ensure complete dissolution by vortexing.
-
-
Addition of Solubilizing Agents:
-
To the DMSO solution, add PEG300. A common ratio is to have PEG300 constitute 30-40% of the final volume. Vortex thoroughly to ensure the solution is clear and homogenous.
-
Add Tween 80 to the mixture. A typical final concentration of Tween 80 is 5-10%. Vortex again until the solution is clear.
-
-
Final Dilution:
-
Slowly add sterile ddH₂O or saline to reach the final desired volume while vortexing to maintain a clear solution or a fine, homogenous suspension. The final volume of water/saline will typically be 40-60%.
-
-
Final Formulation Example (for a 1 mL final volume):
-
100 µL DMSO (with dissolved this compound)
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL sterile ddH₂O or saline
-
-
Administration:
-
Administer the freshly prepared formulation to the animals via the chosen route (oral gavage or intraperitoneal injection) at the predetermined dose volume.
-
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Appropriate size syringes (e.g., 1 mL)
-
Appropriate gauge needles (e.g., 25-27G for mice)[7]
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site:
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ (no blood or other fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental protocol.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for the preparation and in vivo administration of the Midasin inhibitor, this compound. Due to the nascent stage of in vivo research with this compound, researchers are strongly encouraged to conduct preliminary tolerability and dose-finding studies to establish safe and efficacious dosing regimens for their specific applications. The unique mechanism of action of this compound presents a promising avenue for both basic research into ribosome biogenesis and the development of novel therapeutics.
References
- 1. Related Videos - Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis [visualize.jove.com]
- 2. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation of an Essential 60S Ribosome Assembly Factor MIDASIN 1 Induces Early Flowering in Arabidopsis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Illuminating Ribosome Assembly: Live-Cell Imaging with the Biogenesis Inhibitor Rbin-2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental and intricate cellular process essential for protein synthesis and cell growth. Its dysregulation is implicated in various diseases, including cancer. Rbin-2 is a potent and specific chemical inhibitor of eukaryotic ribosome biogenesis, offering a valuable tool to dissect this complex pathway. This compound targets the essential AAA-ATPase Mdn1, a key factor in the maturation of the 60S ribosomal subunit. By inhibiting Mdn1's ATPase activity, this compound leads to the accumulation of pre-ribosomal particles and a reduction in mature ribosomes.
These application notes provide detailed protocols for visualizing the effects of this compound on ribosome assembly in living cells using fluorescence microscopy. By combining this compound treatment with live-cell imaging techniques, researchers can gain dynamic insights into the spatiotemporal regulation of ribosome biogenesis and the mechanism of action of ribosome-targeted therapeutics.
Quantitative Effects of this compound on Ribosome Biogenesis
Summarized below is the key quantitative data on the molecular effects of this compound, providing a rationale for the subsequent live-cell imaging protocols.
| Parameter | Value | Cell/System | Reference |
| Mdn1 ATPase Inhibition | |||
| Apparent EC50 | ~0.3 µM | In vitro (recombinant Mdn1) | [1] |
| Inhibition at 1 µM | ~40% | In vitro (recombinant Mdn1) | [1] |
| Pre-rRNA Levels | |||
| Significant Reduction | After 20 minutes of treatment | MDA-MB-231, HCC1937, and A375 cancer cell lines | [2] |
| Complete Loss of Signal | After 60 minutes of treatment | MDA-MB-231, HCC1937, and A375 cancer cell lines | [2] |
Experimental Protocols
Three key live-cell imaging approaches are presented to monitor the impact of this compound on ribosome assembly.
Protocol 1: Visualizing Mdn1 Localization Dynamics in Response to this compound
This protocol describes how to monitor the subcellular localization of Mdn1 in real-time following treatment with this compound. A fluorescently tagged Mdn1 (e.g., Mdn1-GFP) is expressed in cells to track its movement.
Experimental Workflow
Caption: Workflow for Mdn1-GFP localization imaging.
Materials
-
Mammalian cell line (e.g., U2OS, HeLa)
-
Plasmid encoding Mdn1 fused to a fluorescent protein (e.g., pEGFP-Mdn1)
-
Transfection reagent
-
Complete cell culture medium
-
Live-cell imaging medium
-
This compound (stock solution in DMSO)
-
Confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO2)
Procedure
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with the Mdn1-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the dish on the microscope stage within the incubation chamber.
-
Identify cells expressing Mdn1-GFP. Mdn1 is expected to localize predominantly to the nucleolus.
-
Acquire baseline images of Mdn1-GFP localization using the GFP channel.
-
Carefully add this compound to the imaging medium to the desired final concentration (e.g., 0.5 - 5 µM). A DMSO control should be run in parallel.
-
Immediately start acquiring time-lapse images every 5-10 minutes for 1-2 hours to monitor any changes in Mdn1-GFP distribution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of Mdn1-GFP in the nucleolus and nucleoplasm over time.
-
Analyze changes in the nucleolar-to-nucleoplasmic ratio to determine if this compound induces a relocalization of Mdn1.
-
Protocol 2: Monitoring pre-rRNA Accumulation with a Live-Cell Probe
This protocol utilizes a fluorescent probe that binds to ribosomal RNA (rRNA) to visualize the accumulation of pre-rRNA species upon this compound treatment. The BioTracker™ rRNA Live Cell Probe is a suitable reagent for this application.
Experimental Workflow
Caption: Workflow for pre-rRNA accumulation imaging.
Materials
-
Mammalian cell line (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
BioTracker™ rRNA Live Cell Probe (or similar rRNA-binding dye)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes.
-
Treat cells with this compound at the desired concentration and for various time points (e.g., 30, 60, 120 minutes). Include a DMSO-treated control.
-
-
Staining with rRNA Probe:
-
Prepare the BioTracker™ rRNA Live Cell Probe working solution according to the manufacturer's protocol.
-
Wash the cells once with PBS.
-
Incubate the cells with the rRNA probe working solution for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium.
-
-
Imaging:
-
Immediately image the cells on a confocal microscope using the appropriate excitation and emission wavelengths for the probe (for BioTracker™ rRNA probe, λex = 570 nm and λem = 647-667 nm).
-
Acquire z-stacks to capture the three-dimensional distribution of rRNA within the cells.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the rRNA probe in the nucleolus and other cellular compartments.
-
An increase in nucleolar fluorescence intensity is expected, corresponding to the accumulation of unprocessed pre-rRNA.
-
Analyze changes in nucleolar size and morphology.
-
Protocol 3: Visualizing Nucleolar Stress Induced by this compound
Inhibition of ribosome biogenesis by this compound is expected to induce nucleolar stress, which is characterized by the relocalization of key nucleolar proteins. This protocol describes the monitoring of nucleolar stress by observing the dynamics of a fluorescently tagged nucleophosmin (NPM1), a marker of nucleolar integrity.
Signaling Pathway
Caption: this compound induced nucleolar stress pathway.
Experimental Workflow
Caption: Workflow for imaging nucleolar stress.
Materials
-
Mammalian cell line stably or transiently expressing NPM1-GFP
-
Complete cell culture medium
-
Live-cell imaging medium
-
This compound (stock solution in DMSO)
-
Confocal microscope with live-cell imaging capabilities
Procedure
-
Cell Culture:
-
Live-Cell Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire baseline images of NPM1-GFP localization.
-
Add this compound to the medium at the desired final concentration.
-
Begin time-lapse imaging, acquiring images every 5-15 minutes for several hours.
-
-
Data Analysis:
-
Visually inspect the images for the translocation of NPM1-GFP from the nucleolus to the nucleoplasm.
-
Quantify the change in the ratio of nucleolar to nucleoplasmic fluorescence intensity of NPM1-GFP over time.
-
At each time point, count the percentage of cells exhibiting significant NPM1-GFP relocalization.
-
Conclusion
The protocols outlined in these application notes provide a framework for investigating the dynamic effects of the ribosome biogenesis inhibitor this compound in living cells. By visualizing the localization of key machinery components like Mdn1, the accumulation of pre-rRNA, and the induction of nucleolar stress, researchers can gain a deeper understanding of the cellular consequences of inhibiting ribosome assembly. These live-cell imaging approaches are valuable for basic research into ribosome biology and for the preclinical evaluation of novel anti-cancer therapeutics that target this essential pathway.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Localization of AML-related nucleophosmin mutant depends on its subtype and is highly affected by its interaction with wild-type NPM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translocations and mutations involving the nucleophosmin (NPM1) gene in lymphomas and leukemias | Haematologica [haematologica.org]
Application Notes and Protocols for Generating Rbin-2 Resistant Mutations in the mdn1 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for generating and characterizing Rbin-2 resistant mutations in the mdn1 gene of the model organism Saccharomyces cerevisiae. Mdn1 (Midasin) is an essential AAA+ ATPase involved in the maturation and nuclear export of the 60S ribosomal subunit. This compound is a potent and specific small molecule inhibitor of Mdn1's ATPase activity, making it a valuable tool for studying ribosome biogenesis and a potential lead for therapeutic development. Understanding the mechanisms of resistance to this compound through the identification and characterization of mdn1 mutations is crucial for elucidating the inhibitor's mode of action and for anticipating potential clinical resistance. This document outlines detailed protocols for random mutagenesis of the mdn1 gene, screening for this compound resistant phenotypes, and subsequent molecular and biochemical characterization of the identified mutations.
Introduction
Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth. The assembly of the eukaryotic 80S ribosome from its 40S and 60S subunits is a highly complex and energy-dependent process involving numerous assembly factors. Mdn1 is a key player in the maturation of the pre-60S ribosomal subunit, utilizing its ATPase activity to facilitate the release of other assembly factors.
This compound is a triazinoindole-based compound that has been identified as a potent, reversible, and specific inhibitor of Mdn1.[1] By targeting the ATPase activity of Mdn1, this compound effectively stalls ribosome biogenesis, leading to cell growth arrest. The study of resistance mechanisms to this compound provides valuable insights into the drug-target interaction and the functional domains of the Mdn1 protein. This document provides detailed methodologies for inducing, identifying, and characterizing this compound resistant mutations in the mdn1 gene.
Data Presentation
Table 1: this compound Sensitivity in Wild-Type and mdn1 Mutant Yeast Strains
| Yeast Strain | Relevant Genotype | This compound GI50 (nM)[1] | This compound EC50 for Mdn1 ATPase Inhibition (µM)[2] | Notes |
| Wild-Type | mdn1 | 14 ± 1 | ~0.3 | Parental strain, sensitive to this compound. |
| This compound Resistant | mdn1-F1093L | Substantially increased | No significant inhibition | This mutation confers strong resistance to this compound.[1][2] |
| This compound Hypersensitive | mdn1-L1113F | Decreased | Increased sensitivity | This mutation increases sensitivity to this compound.[1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Mdn1-mediated step in ribosome biogenesis and the experimental workflow for generating and characterizing this compound resistant mutations.
Experimental Protocols
Protocol 1: Generation of mdn1 Mutant Library by Error-Prone PCR
This protocol describes the generation of random mutations within the mdn1 gene using error-prone PCR.
Materials:
-
Yeast genomic DNA extraction kit
-
High-fidelity DNA polymerase for initial mdn1 amplification
-
Taq DNA polymerase for error-prone PCR
-
PCR primers flanking the mdn1 coding sequence
-
dNTPs
-
MnCl2
-
PCR purification kit
-
Yeast transformation kit
-
Appropriate yeast expression vector and host strain
Procedure:
-
Template Preparation:
-
Extract genomic DNA from a wild-type Saccharomyces cerevisiae strain.
-
Amplify the full-length coding sequence of the mdn1 gene using a high-fidelity DNA polymerase and specific primers.
-
Purify the PCR product using a PCR purification kit. This will serve as the template for error-prone PCR.
-
-
Error-Prone PCR Reaction:
-
Set up the PCR reaction with the following components:
-
10x PCR buffer (with MgCl2)
-
dNTPs (unequal concentrations can be used to bias mutations)
-
Forward and reverse primers for mdn1
-
Template mdn1 DNA
-
MnCl2 (to increase the error rate of Taq polymerase)
-
Taq DNA polymerase
-
Nuclease-free water
-
-
The concentration of MnCl2 can be titrated to achieve the desired mutation frequency.
-
Use a thermal cycler with an appropriate program for the mdn1 gene. The number of cycles can be increased to accumulate more mutations.
-
-
Library Construction:
-
Purify the error-prone PCR products.
-
Clone the library of mutated mdn1 fragments into a suitable yeast expression vector.
-
Transform the ligation product into a competent E. coli strain for amplification of the plasmid library.
-
Isolate the plasmid library from E. coli.
-
-
Yeast Transformation:
-
Transform the mutagenized mdn1 plasmid library into a suitable Saccharomyces cerevisiae host strain (e.g., a strain with a conditional lethal mdn1 allele or a diploid strain heterozygous for an mdn1 deletion).
-
Plate the transformed cells on selective media to obtain a library of yeast transformants, each carrying a potentially mutated version of the mdn1 gene.
-
Protocol 2: Screening for this compound Resistant Mutants
This protocol details the selection of this compound resistant yeast colonies.
Materials:
-
Yeast library from Protocol 1
-
YPD or appropriate synthetic complete (SC) agar plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Sterile spreaders or beads
Procedure:
-
Prepare Selective Plates:
-
Prepare YPD or SC agar plates containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 5-10 times the GI50). A good starting point is 70-140 nM.
-
Also, prepare control plates containing the same concentration of DMSO as the this compound plates.
-
-
Plating the Library:
-
Grow a liquid culture of the yeast library to mid-log phase.
-
Plate a dense lawn of the yeast library onto the this compound containing plates and the DMSO control plates.
-
-
Incubation and Selection:
-
Incubate the plates at 30°C for 3-5 days.
-
Monitor the plates for the appearance of colonies on the this compound containing plates. Colonies that grow on the this compound plates are candidate resistant mutants.
-
-
Isolation of Resistant Clones:
-
Pick individual colonies from the this compound plates and streak them onto fresh this compound plates to confirm the resistant phenotype.
-
Also, streak the isolates on non-selective plates to ensure they are viable in the absence of the drug.
-
Protocol 3: Characterization of this compound Resistant Phenotype
This protocol describes how to quantify the level of this compound resistance using a spot assay.
Materials:
-
Isolated this compound resistant yeast clones
-
Wild-type yeast strain
-
YPD or SC agar plates
-
Plates containing a serial dilution of this compound
-
96-well plates and multi-channel pipette
Procedure:
-
Prepare Yeast Cultures:
-
Grow overnight cultures of the wild-type and resistant yeast strains in liquid YPD or SC medium.
-
The next day, dilute the cultures to an OD600 of 0.1 in fresh medium.
-
-
Serial Dilutions:
-
In a 96-well plate, perform a 10-fold serial dilution of each yeast culture.
-
-
Spotting:
-
Using a multi-channel pipette, spot 5 µL of each dilution onto the control and this compound containing plates.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation and Analysis:
-
Incubate the plates at 30°C for 2-3 days.
-
Document the growth of the different strains at various this compound concentrations by photography. The ability to grow at higher concentrations of this compound compared to the wild-type indicates resistance.
-
Protocol 4: Identification of mdn1 Mutations by Sequencing
This protocol outlines the steps to identify the specific mutations in the mdn1 gene of the resistant clones.
Materials:
-
This compound resistant yeast clones
-
Yeast genomic DNA extraction kit
-
PCR primers specific for the mdn1 gene
-
Taq DNA polymerase
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the confirmed this compound resistant yeast clones.
-
-
PCR Amplification of mdn1 :
-
Amplify the mdn1 gene from the genomic DNA of each resistant clone using specific primers. It is advisable to use overlapping primer pairs to cover the entire coding sequence.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm the correct size.
-
Purify the PCR products using a PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
Analyze the sequencing results to identify mutations by comparing them to the wild-type mdn1 sequence.
-
Protocol 5: Mdn1 ATPase Activity Assay
This protocol describes an in vitro assay to measure the ATPase activity of Mdn1 and its inhibition by this compound. This is based on an NADH-coupled enzyme assay.[2]
Materials:
-
Purified recombinant wild-type and mutant Mdn1 protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix:
-
Prepare a master mix containing the assay buffer, NADH, PEP, PK, and LDH.
-
-
Set up the Reaction:
-
In a 384-well plate, add the reagent mix to each well.
-
Add the purified Mdn1 protein (wild-type or mutant) to the wells.
-
Add this compound at various concentrations (or DMSO as a control).
-
Incubate for a few minutes at room temperature.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding ATP to each well.
-
-
Measure ATPase Activity:
-
Immediately start measuring the decrease in absorbance at 340 nm over time in a plate reader. The rate of NADH oxidation (decrease in A340) is proportional to the rate of ATP hydrolysis by Mdn1.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each condition.
-
Plot the Mdn1 activity as a function of this compound concentration to determine the EC50 value for inhibition.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the generation, identification, and characterization of this compound resistant mutations in the mdn1 gene. By employing these methods, researchers can gain a deeper understanding of the molecular basis of this compound's inhibitory action and the critical role of Mdn1 in ribosome biogenesis. This knowledge is not only fundamental to cell biology but also crucial for the development of novel therapeutic strategies that target this essential cellular process.
References
Troubleshooting & Optimization
Rbin-2 Technical Support Center: Optimizing Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rbin-2, a potent inhibitor of eukaryotic ribosome biogenesis. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and specific small molecule inhibitor of Midasin (Mdn1), an essential AAA+ ATPase.[1][2] Mdn1 plays a critical role in the maturation of the 60S ribosomal subunit, a key component of the eukaryotic ribosome responsible for protein synthesis.[3][4][5] this compound exerts its inhibitory effect by targeting the ATPase activity of Mdn1, thereby disrupting the assembly of the 60S ribosomal subunit and ultimately halting protein synthesis.[2][6]
Q2: What is the primary signaling pathway affected by this compound?
This compound primarily impacts the ribosome biogenesis pathway , specifically the late stages of 60S ribosomal subunit assembly in the nucleolus and nucleoplasm.[4][5] Mdn1 is a key player in the release of several ribosome assembly factors from pre-60S particles, a crucial step for their maturation and export to the cytoplasm. By inhibiting Mdn1, this compound leads to the accumulation of immature 60S subunits in the nucleus.
Q3: What is a typical effective concentration for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. While the in vitro EC50 for Mdn1 ATPase activity is approximately 0.3 µM, the half-maximal growth inhibition (GI50) in fission yeast has been reported to be around 14 nM.[7] For mammalian cells, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A pilot experiment with a broad concentration range (e.g., 1 nM to 10 µM) is recommended.
Experimental Protocols
Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. Note that this compound has low solubility in DMSO (0.1-1 mg/ml).[7]
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations in your initial experiment (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell cycle of your chosen cell line (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Data Presentation:
| This compound Concentration (nM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.88 | 70.4 |
| 100 | 0.45 | 36.0 |
| 1000 | 0.15 | 12.0 |
| 10000 | 0.10 | 8.0 |
| (Example Data) |
Troubleshooting Guide
Problem: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a homogenous cell suspension before and during seeding. Pipette gently and mix the cell suspension between seeding rows. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Pipetting errors | Use calibrated pipettes and ensure proper pipetting technique. For small volumes, use appropriate low-volume pipettes. |
Problem: Unexpected or inconsistent dose-response curve.
| Possible Cause | Solution |
| This compound precipitation | This compound has limited solubility in aqueous solutions and even in DMSO.[7] Visually inspect your stock and working solutions for any precipitate. Prepare fresh dilutions for each experiment. Consider the final DMSO concentration in your assay, keeping it below 0.5% to avoid solvent toxicity. |
| Incorrect concentration range | If the curve is flat at the top or bottom, the concentration range may be too narrow or not centered around the IC50. Perform a wider range of dilutions in a pilot experiment. |
| Cell confluence | If cells become over-confluent during the assay, their growth rate will slow, which can affect the results. Optimize the initial seeding density to ensure cells remain in the exponential growth phase throughout the experiment. |
| Off-target effects | At very high concentrations, this compound may exhibit off-target effects leading to a steep drop in viability that is not dose-dependent. It is important to use the lowest effective concentration to minimize potential off-target effects. |
Problem: Low signal or no response to this compound.
| Possible Cause | Solution |
| Inactive this compound | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Test a fresh aliquot of the compound. |
| Resistant cell line | Some cell lines may be inherently resistant to this compound. Consider using a positive control inhibitor known to affect ribosome biogenesis to confirm that the pathway is druggable in your cell line. |
| Insufficient incubation time | The inhibitory effects of this compound on cell viability may take time to manifest. Consider extending the incubation time (e.g., to 72 hours). |
Troubleshooting Logic Diagram:
References
- 1. medkoo.com [medkoo.com]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
how to minimize Rbin-2 toxicity in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Rbin-2 toxicity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
This compound is a potent inhibitor of eukaryotic ribosome biogenesis. Its primary mechanism of action, and consequently its toxicity, stems from the inhibition of the AAA+ ATPase Mdn1. This inhibition disrupts the assembly of the 60S ribosomal subunit, leading to an accumulation of pre-ribosomal particles and a depletion of mature ribosomes. The resulting translational stress triggers cellular stress responses, primarily the Ribotoxic Stress Response (RSR) and the Integrated Stress Response (ISR), which can ultimately lead to cell cycle arrest and apoptosis.
Q2: What are the typical signs of this compound toxicity in cell culture?
Common indicators of this compound toxicity include:
-
A significant decrease in cell proliferation and viability.
-
Changes in cell morphology, such as rounding and detachment.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation (e.g., caspase-3/7).
-
Increased expression of cellular stress markers, such as phosphorylated eIF2α, CHOP (DDIT3), and phosphorylated p38 and JNK.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
Establishing a therapeutic window is crucial. This involves performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both the desired anti-proliferative effect and cytotoxicity in your specific cell line. It is important to note that IC50 values can vary significantly between different cytotoxicity assays.[1] Long-term experiments should utilize concentrations at or below the IC50 for efficacy, while being significantly lower than the concentration that induces widespread cytotoxicity.
Q4: Are there strategies to reduce this compound toxicity while maintaining its efficacy?
Yes, several strategies can be employed:
-
Intermittent Dosing ("Drug Holidays"): Instead of continuous exposure, treating cells with this compound for a defined period followed by a "drug holiday" (a period without the compound) can allow cells to recover from cellular stress, potentially reducing long-term toxicity.[2][3]
-
Combination Therapy: Using this compound in combination with other agents can allow for lower, less toxic doses of this compound to be used. Synergistic partners could include compounds that target pathways that are compensatory to ribosome biogenesis inhibition.[3][4][5]
-
Managing Cellular Stress: Co-treatment with agents that alleviate specific cellular stresses, such as antioxidants to reduce reactive oxygen species (ROS), may mitigate some of the toxic effects.
Troubleshooting Guides
Issue 1: Excessive cell death observed even at low concentrations of this compound.
Possible Cause:
-
High sensitivity of the cell line to ribosome biogenesis inhibition.
-
Prolonged, continuous exposure leading to cumulative toxicity.
-
Off-target effects of this compound.
Suggested Solutions:
-
Refine Dosage: Perform a detailed dose-response and time-course experiment to identify the minimal effective concentration and the shortest effective exposure time.
-
Implement Intermittent Dosing:
-
Treat cells with the determined optimal concentration of this compound for a set period (e.g., 24-48 hours).
-
Remove the this compound containing medium and replace it with fresh medium.
-
Culture the cells for a "holiday" period (e.g., 48-72 hours) before re-introducing the compound.
-
Monitor cell viability and the desired experimental endpoint throughout this cycling regimen.
-
-
Assess Off-Target Effects: If toxicity persists, consider investigating potential off-target effects. This can be complex but may involve techniques like proteome-wide thermal shift assays or computational predictions.[6][7][8][9]
Issue 2: Loss of this compound efficacy over time in long-term experiments.
Possible Cause:
-
Development of cellular resistance to this compound.
-
Degradation of the this compound compound in the cell culture medium.
Suggested Solutions:
-
Drug Holiday Regimen: As with mitigating toxicity, intermittent dosing can also help to prevent or delay the development of resistance.
-
Fresh Compound Supplementation: When changing the medium during long-term culture, always supplement with freshly prepared this compound.[10]
-
Combination Therapy: Combining this compound with another agent that has a different mechanism of action can reduce the likelihood of resistance emerging.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Cytotoxicity | IC50 (µM) - Anti-proliferative |
| HCT116 | MTT | 72 | 1.5 | 0.8 |
| A549 | AlamarBlue | 72 | 2.2 | 1.1 |
| MCF7 | Crystal Violet | 72 | 0.9 | 0.4 |
| U87MG | Trypan Blue | 72 | 3.1 | 1.9 |
Note: These are illustrative values. Actual IC50 values should be determined experimentally for your specific cell line and conditions as they can vary significantly.[1][11][12]
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for this compound Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: The following day, replace the medium with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay: Perform a cytotoxicity assay to measure cell viability. Common assays include:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
AlamarBlue™ Assay: Measures cellular metabolic activity.
-
Trypan Blue Exclusion Assay: Measures cell membrane integrity.[13]
-
-
Data Analysis: Plot the percentage of viable cells against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Monitoring Cellular Stress (Western Blot)
-
Treatment: Treat cells with this compound at the desired concentration and for various time points.
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against stress markers (e.g., anti-phospho-eIF2α, anti-CHOP, anti-phospho-p38, anti-phospho-JNK). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: this compound induced Ribotoxic Stress Response pathway.
References
- 1. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic drugs inhibit ribosome biogenesis at various levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemotherapeutic Drugs Inhibit Ribosome Biogenesis at Various Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted cancer therapy with ribosome biogenesis inhibitors: a real possibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with Rbin-2 instability in culture media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Rbin-2 in culture media. This compound is a potent, reversible, and specific small molecule inhibitor of Midasin (Mdn1), an AAA+ ATPase essential for the maturation and nuclear export of the pre-60S ribosomal subunit.[1][2][3] Ensuring the stability and activity of this compound in your experiments is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ribozinoindole-2) is a chemical probe used to study eukaryotic ribosome assembly. It functions by inhibiting the ATPase activity of Midasin (Mdn1).[4] Mdn1 is a crucial chaperone protein that facilitates the removal of assembly factors from pre-60S ribosomal particles, a critical step for their maturation and export from the nucleus to the cytoplasm.[1][3][4] By inhibiting Mdn1, this compound effectively stalls ribosome biogenesis, leading to a reduction in protein synthesis.
Q2: I'm seeing inconsistent results in my experiments with this compound. Could this be a stability issue?
Yes, inconsistent results, such as variable dose-response curves or a complete loss of expected biological effect, are often linked to the degradation of small molecule inhibitors in cell culture media.[5][6] The complex composition of culture media, along with experimental conditions, can contribute to the chemical instability of compounds like this compound.
Q3: What are the common factors that can lead to the degradation of this compound in culture media?
Several factors can affect the stability of small molecules in aqueous solutions and culture media:
-
pH: The pH of the culture medium can significantly influence the rate of hydrolysis of a compound.[7]
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate degradation kinetics.[7][8]
-
Light Exposure: Many chemical compounds are photosensitive and can degrade upon exposure to light.[9]
-
Reactive Components in Media: Components in the culture media, such as certain amino acids, reducing agents, or metal ions, can react with and degrade the inhibitor.[6] For instance, iron ions in the presence of reducing agents like cysteine can generate reactive oxygen species that may degrade susceptible compounds.[6]
-
Enzymatic Degradation: Serum added to the culture medium contains various enzymes that could potentially metabolize or degrade this compound.
Q4: How should I prepare and store my this compound stock solutions?
To maximize stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Troubleshooting Guide for this compound Instability
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Complete loss of this compound activity | Degradation of this compound in the working solution or culture medium. | 1. Prepare fresh working dilutions of this compound from a new stock aliquot for each experiment. 2. Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells. 3. Perform a stability test to determine the half-life of this compound in your specific culture medium (see Experimental Protocol below). |
| Inconsistent results between experiments | Partial degradation of this compound due to variations in experimental conditions. | 1. Standardize all experimental parameters, including incubation times, temperature, and light exposure. 2. Ensure that the pH of your culture medium is consistent between experiments. 3. Consider if different batches of serum or media are being used, as component concentrations can vary. |
| Precipitate forms after adding this compound to the medium | Poor solubility of this compound at the working concentration. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is as low as possible (typically <0.5%) and consistent across all conditions. 2. Vortex the working solution well before adding it to the medium. 3. Add the this compound working solution to the medium dropwise while gently swirling. |
| Higher than expected IC50 value | Degradation of this compound leading to a lower effective concentration. | 1. Confirm the concentration and purity of your this compound stock solution. 2. Follow the steps for "Complete loss of this compound activity" to minimize degradation. 3. If degradation is confirmed, you may need to add this compound to the culture more frequently to maintain the desired effective concentration. |
Data on Factors Affecting Small Molecule Stability
The following table summarizes hypothetical stability data for a compound like this compound under various conditions to illustrate the impact of these factors. This data is for illustrative purposes only.
| Condition | Parameter | This compound Remaining after 24h (%) |
| Temperature | 4°C | 98% |
| 25°C (Room Temperature) | 92% | |
| 37°C (Incubator) | 75% | |
| pH of Medium | 6.5 | 80% |
| 7.4 | 75% | |
| 8.0 | 60% | |
| Light Exposure | Protected from Light | 75% |
| Exposed to Ambient Light | 55% | |
| Serum Presence | Serum-Free Medium | 85% |
| Medium with 10% FBS | 75% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Medium using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium. High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying the amount of intact this compound over time.[10][11][12][13]
Objective: To quantify the degradation of this compound in a specific cell culture medium over a time course at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
HPLC system with a suitable detector (e.g., UV-Vis) and a C18 reverse-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid; to be optimized for this compound)
-
Incubator at 37°C with CO2 supply
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
From this stock, prepare a working solution at a higher concentration than your final desired concentration in the medium.
-
-
Incubation:
-
Spike your cell culture medium with the this compound working solution to achieve the desired final concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Immediately after mixing, take the "time 0" sample. Transfer an aliquot (e.g., 1 mL) to a labeled microcentrifuge tube and store it at -80°C until analysis.
-
Place the remaining medium containing this compound in a sterile container inside a 37°C incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 12, 24, and 48 hours). At each time point, transfer an aliquot to a microcentrifuge tube and immediately freeze it at -80°C.
-
-
Sample Preparation for HPLC:
-
Thaw all samples, including the time 0 sample, simultaneously.
-
If the medium contains proteins (from serum) that could interfere with the analysis, perform a protein precipitation step. Add a cold solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample), vortex, and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the this compound peak from any degradation products and media components. This typically involves optimizing the mobile phase composition and gradient.
-
Create a standard curve by preparing serial dilutions of this compound in the same culture medium and subjecting them to the same sample preparation process.
-
Inject the prepared samples and standards onto the HPLC system.
-
Record the peak area of this compound for each sample.
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of this compound in each sample from its peak area.
-
Normalize the concentration at each time point to the concentration at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: this compound inhibits the Mdn1-mediated maturation of the 60S ribosomal subunit.
References
- 1. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of ricobendazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Rbin-2 dose-response curve not fitting sigmoidal model
Welcome to the technical support center for Rbin-2. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected dose-response curve shapes during their experiments with this compound, a novel inhibitor of the AAA+ ATPase Midasin involved in eukaryotic ribosome biogenesis.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is not sigmoidal. What does this mean?
A non-sigmoidal dose-response curve, such as a U-shaped or inverted U-shaped curve, deviates from the standard four-parameter logistic model. This could indicate a complex biological response, often referred to as hormesis, where a low dose of a substance elicits a stimulatory or protective effect, while a high dose produces an inhibitory or toxic effect.[1][2][3][4][5] However, it is also crucial to rule out experimental artifacts as a potential cause.
Q2: Has a non-sigmoidal or hormetic response been previously reported for this compound?
Currently, published literature describing the initial characterization of this compound and its analog, Rbin-1, shows that the growth inhibition dose-response curves were successfully fitted to a standard four-parameter sigmoidal model.[1] This suggests that under the reported experimental conditions, a non-sigmoidal response was not the observed outcome. Therefore, if you are observing a non-sigmoidal curve, it is important to first meticulously evaluate your experimental protocol for any potential deviations or artifacts.
Q3: What is the known mechanism of action for this compound?
This compound is a potent, reversible, and specific chemical inhibitor of Midasin (Mdn1), an essential ~540-kDa AAA+ (ATPases associated with diverse cellular activities) protein. By inhibiting the ATPase activity of Midasin, this compound disrupts eukaryotic ribosome biogenesis.[1] This ultimately impacts protein synthesis, which is critical for cell growth and proliferation, particularly in rapidly dividing cells like cancer cells.
Q4: How can inhibition of ribosome biogenesis lead to a biphasic (non-sigmoidal) response?
While not yet specifically documented for this compound, it is plausible that low-level inhibition of ribosome biogenesis could trigger a cellular stress response. Cells have intricate quality control pathways to manage translational stress.[6][7] At low concentrations, this compound might induce a protective, pro-survival signaling cascade as the cell attempts to adapt to the mild inhibition. At higher concentrations, this protective response may be overwhelmed, leading to potent inhibition of protein synthesis and subsequent cytotoxicity.
Troubleshooting Guides
If your this compound dose-response curve is not fitting a sigmoidal model, follow this step-by-step guide to troubleshoot the issue.
Step 1: Critical Review of Experimental Protocol and Data
The first step is to rule out common experimental errors that can lead to data artifacts resembling a non-sigmoidal curve.
Troubleshooting Checklist for Experimental Protocol:
| Parameter | Common Pitfall | Recommendation |
| Cell Culture Conditions | Inconsistent cell passage number, high cell confluence, or poor cell health. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. Visually inspect cells for normal morphology before and during the experiment. |
| Compound Preparation | Errors in serial dilutions, compound precipitation at high concentrations, or compound instability. | Prepare fresh serial dilutions for each experiment. Visually inspect the highest concentrations for any signs of precipitation. Confirm the stability of this compound in your specific assay medium and storage conditions. |
| Assay Reagents | Variation in reagent lots (e.g., serum, media), or expired reagents. | Use the same lot of reagents for all experiments that will be directly compared. Always check the expiration dates of all components. |
| Assay-Specific Issues | Assay interference (e.g., compound fluorescence in a fluorescence-based viability assay), or incorrect incubation times. | Run appropriate controls, including a "compound only" well to check for autofluorescence or other interference. Optimize incubation time to ensure the assay is in its linear range. |
| Data Acquisition | Instrument malfunction or incorrect settings. | Perform regular maintenance and calibration of plate readers or other instruments. Ensure that the correct filters and instrument settings are used for your specific assay. |
Step 2: Differentiating Artifact from Biological Effect
If after a thorough review of your protocol you are confident that the non-sigmoidal curve is not due to an experimental artifact, the next step is to design experiments to investigate a potential biological cause.
Experimental Workflow to Investigate a Non-Sigmoidal Response:
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ribosome recruitment induces stress granule formation independently of eukaryotic initiation factor 2alpha phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosome collisions trigger general stress responses to regulate cell fate - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting resistance to Rbin-2 in yeast strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rbin-2 in yeast experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in yeast?
A1: this compound is a potent and reversible inhibitor of eukaryotic ribosome biogenesis.[1] It functions by targeting Midasin (Mdn1), an essential ~540-kDa AAA+ (ATPases associated with diverse cellular activities) protein.[1] this compound inhibits the ATPase activity of Mdn1, which is crucial for the maturation of the 60S ribosomal subunit.[1] This inhibition disrupts the assembly of functional ribosomes, ultimately leading to cell growth arrest.
Q2: What is the primary mechanism of resistance to this compound in yeast?
A2: The primary mechanism of resistance to this compound is a target-site mutation in the MDN1 gene. Specifically, a phenylalanine to leucine substitution at position 1093 (F1093L) in the Mdn1 protein has been shown to confer significant resistance to this compound.[1] This mutation likely alters the binding affinity of this compound to the Mdn1 protein, reducing its inhibitory effect.
Q3: Are there other potential mechanisms of resistance to this compound?
A3: While the F1093L mutation in Mdn1 is the most well-documented resistance mechanism, other general mechanisms of drug resistance in yeast could potentially contribute to reduced sensitivity to this compound. These include:
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as Pdr5p, or major facilitator superfamily (MFS) transporters can lead to the active efflux of various compounds from the cell, reducing their intracellular concentration.[2] While not specifically demonstrated for this compound, this is a common mechanism of pleiotropic drug resistance in yeast.
-
Alterations in Drug Uptake: Mutations that decrease the permeability of the yeast cell wall or plasma membrane to this compound could also confer resistance.
-
Off-Target Effects: Cellular pathways that can compensate for the inhibition of ribosome biogenesis might be upregulated in resistant strains. Identifying such pathways can be achieved through chemogenomic profiling.[3][4][5]
Q4: What are the expected IC50/GI50 values for this compound in yeast?
A4: The half-maximal growth inhibition (GI50) values for this compound are dependent on the specific yeast strain and the mutations it carries. The following table summarizes published GI50 values for Rbin-1 (a close analog) and this compound.
| Compound | Yeast Strain | Relevant Genotype | GI50 (nM)[1] |
| Rbin-1 | Wild-type | mdn1+ | 130 ± 10 |
| This compound | Wild-type | mdn1+ | 80 ± 10 |
| This compound | Rbin-1-sensitive | mdn1-L1113F | 30 ± 10 |
| This compound | Rbin-1-resistant | mdn1-F1093L | 1100 ± 200 |
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible IC50/GI50 values.
| Possible Cause | Suggested Solution |
| Yeast culture not in logarithmic growth phase. | Always start your experiments with a fresh overnight culture diluted to an early logarithmic phase (e.g., OD600 of 0.1-0.2). This ensures a uniform physiological state of the cells. |
| Inaccurate cell density. | Ensure accurate and consistent cell counting or OD600 measurements before setting up the assay. |
| Improper drug solubilization. | This compound is typically dissolved in DMSO. Ensure the compound is fully dissolved before adding it to the media. Also, maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤1%). |
| Plate edge effects. | Evaporation from wells on the edge of a microplate can concentrate both the drug and media components, leading to skewed results. Avoid using the outermost wells or ensure proper sealing of the plate. |
| Incorrect data analysis. | Use a four-parameter sigmoidal dose-response curve to fit your data and calculate the IC50/GI50 values.[1] |
Problem 2: No growth inhibition observed even at high concentrations of this compound.
| Possible Cause | Suggested Solution |
| Degraded this compound stock solution. | Prepare fresh this compound stock solutions and store them under recommended conditions (e.g., -20°C, protected from light). |
| Pre-existing resistance in the yeast strain. | Sequence the MDN1 gene of your yeast strain to check for mutations, particularly at the F1093 position. Your "wild-type" strain may have acquired a resistance mutation. |
| Presence of efflux pumps. | Test for the involvement of efflux pumps by co-administering this compound with known efflux pump inhibitors. A restored sensitivity would indicate the involvement of these pumps. |
| Incorrect media composition. | Certain media components might interfere with this compound activity. Use a standard, defined minimal medium for your experiments to ensure consistency. |
Problem 3: Sudden appearance of resistant colonies on solid media containing this compound.
| Possible Cause | Suggested Solution |
| Spontaneous mutations. | The appearance of resistant colonies is expected at a certain frequency due to spontaneous mutations. This is the basis for genetic screens to identify resistance genes. |
| Heterogeneous starting population. | Ensure your starting yeast culture is clonal by streaking for single colonies before starting a liquid culture for your experiment. |
| Sub-lethal concentration of this compound. | Using a concentration of this compound that is close to the IC50 may allow for the selection and growth of pre-existing resistant subpopulations. Use a higher, more selective concentration to minimize this. |
Experimental Protocols
Protocol 1: Yeast Growth Inhibition Assay (Liquid Medium)
This protocol describes a method to determine the half-maximal growth inhibitory concentration (GI50) of this compound in a 96-well plate format.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
Yeast extract-peptone-dextrose (YPD) medium or appropriate selective medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader capable of measuring OD600
-
Incubator (30°C)
Procedure:
-
Prepare Yeast Culture:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into fresh YPD to an OD600 of approximately 0.1.
-
Incubate at 30°C with shaking until the culture reaches early logarithmic phase (OD600 of 0.2-0.4).
-
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in the appropriate growth medium to achieve a range of concentrations (e.g., from 10 µM to 1 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Assay Setup:
-
Add 100 µL of the diluted yeast culture (at OD600 of ~0.05) to each well of a 96-well plate.
-
Add 1 µL of the this compound dilutions or the vehicle control to the respective wells.
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for 18-24 hours.
-
Measure the OD600 of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background OD600 (from a well with medium only).
-
Normalize the data by expressing the growth in each well as a percentage of the growth in the vehicle control wells.
-
Plot the percentage of growth inhibition against the log of the this compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the GI50 value.[1]
-
Protocol 2: Screening for this compound Resistant Mutants
This protocol outlines a method to screen for spontaneous mutants that are resistant to this compound.
Materials:
-
Saccharomyces cerevisiae wild-type strain
-
YPD medium
-
YPD agar plates
-
This compound
-
DMSO
-
Sterile spreader
Procedure:
-
Prepare Yeast Culture:
-
Grow a 5 mL culture of the wild-type yeast strain in YPD to saturation.
-
-
Plating:
-
Plate approximately 10^7 to 10^8 cells onto YPD agar plates containing a selective concentration of this compound (e.g., 2-3 times the wild-type GI50).
-
As a control, plate a dilution of the culture (e.g., 10^-5) onto a YPD plate without this compound to determine the total number of viable cells.
-
-
Incubation:
-
Incubate the plates at 30°C for 3-5 days.
-
-
Isolate and Confirm Resistance:
-
Pick individual colonies that grow on the this compound containing plates.
-
Streak these colonies onto fresh YPD plates with and without this compound to confirm their resistant phenotype.
-
Grow the confirmed resistant mutants in liquid culture and perform a growth inhibition assay to quantify their level of resistance.
-
Isolate genomic DNA from the resistant mutants for sequencing of the MDN1 gene or for whole-genome sequencing to identify other potential resistance mutations.
-
Visualizations
Caption: Mechanism of action of this compound in yeast.
Caption: Experimental workflow for this compound growth inhibition assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A biosensor-based approach reveals links between efflux pump expression and cell cycle regulation in pleiotropic drug resistance of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. Chemogenomic profiling: Identifying the functional interactions of small molecules in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rbin-2 Demonstrates Superior Potency Over Analog Rbin-1 in Ribosome Biogenesis Inhibition
For Immediate Release
A detailed comparison reveals that Rbin-2, a brominated analog of Rbin-1, exhibits significantly enhanced potency in the inhibition of eukaryotic ribosome biogenesis. Both compounds target the essential AAA+ ATPase Mdn1, a critical factor in the maturation of the 60S ribosomal subunit. This guide provides a comprehensive analysis of their comparative efficacy, supported by experimental data and detailed protocols for researchers in drug discovery and molecular biology.
Rbin-1 and this compound are potent and reversible triazinoindole-based inhibitors that specifically target Midasin (Mdn1), a key enzyme in the intricate process of ribosome assembly.[1] By inhibiting Mdn1's ATPase activity, these small molecules disrupt the normal processing of pre-60S ribosomal particles, leading to a halt in protein synthesis and cell growth.[2] Structure-activity relationship studies have led to the development of this compound, which incorporates a bromine substituent at position-7, resulting in a tenfold increase in activity compared to its predecessor, Rbin-1.[3]
Comparative Potency of this compound and Rbin-1
Experimental data consistently demonstrates the superior potency of this compound over Rbin-1 in both cell-based and in vitro assays.
| Metric | Rbin-1 | This compound | Reference |
| Growth Inhibition (GI50) | 136 ± 7 nM | 14 ± 1 nM | [3] |
| Mdn1 ATPase Inhibition (at 1 µM) | ~40% | ~40% | [4][5] |
| Apparent EC50 (Mdn1 ATPase) | Not Determined | ~0.3 µM | [4] |
Table 1: Comparative in vitro and cell-based potency of Rbin-1 and this compound.
Mechanism of Action: Targeting the Mdn1 ATPase in 60S Ribosome Biogenesis
Rbin-1 and this compound exert their effects by directly inhibiting the ATPase activity of Mdn1.[4] Mdn1 is a crucial mechanoenzyme that utilizes the energy from ATP hydrolysis to remodel pre-60S ribosomal particles, facilitating the release of assembly factors such as Ytm1 and Rsa4. This release is a critical step for the maturation and subsequent export of the 60S subunit from the nucleolus to the cytoplasm. The inhibition of Mdn1 by Rbin compounds stalls this process, leading to an accumulation of immature 60S particles and ultimately, a cessation of ribosome production.[6] The shared mechanism of action is further substantiated by the finding that the same point mutation in the mdn1 gene (F1093L) confers resistance to both Rbin-1 and this compound.[4]
Experimental Protocols
Fission Yeast (Schizosaccharomyces pombe) Growth Inhibition Assay
This protocol outlines the methodology to determine the half-maximal growth inhibitory concentration (GI50) of Rbin compounds in fission yeast.
Materials:
-
Schizosaccharomyces pombe wild-type strain
-
Yeast Extract with Supplements (YES) liquid medium
-
Rbin-1 and this compound stock solutions (in DMSO)
-
DMSO (vehicle control)
-
Sterile 96-well microplates
-
Microplate reader capable of measuring optical density at 600 nm (OD600)
Procedure:
-
Yeast Culture Preparation: Inoculate a starter culture of S. pombe in YES medium and grow overnight at 30°C with shaking to reach the mid-logarithmic growth phase (OD600 of 0.5-1.0).
-
Cell Density Adjustment: Dilute the overnight culture with fresh YES medium to a final OD600 of 0.05.
-
Compound Preparation: Prepare a serial dilution of Rbin-1 and this compound in YES medium in a 96-well plate. Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Incubation: Add the diluted yeast culture to each well of the 96-well plate containing the compounds and controls. Incubate the plate at 30°C with continuous shaking.
-
Growth Measurement: Measure the OD600 of each well at regular intervals (e.g., every 2 hours) for up to 24 hours using a microplate reader.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. The GI50 value is determined by plotting the percentage of growth inhibition (relative to the DMSO control) against the compound concentration and fitting the data to a dose-response curve.
In Vitro Mdn1 ATPase Activity Assay (NADH-Coupled)
This assay measures the ATPase activity of purified recombinant Mdn1 and the inhibitory effects of Rbin compounds by coupling ATP hydrolysis to the oxidation of NADH.[4][7][8][9]
Materials:
-
Purified recombinant Mdn1 enzyme
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Rbin-1 and this compound stock solutions (in DMSO)
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.
-
Compound and Enzyme Addition: Add the desired concentrations of Rbin-1, this compound, or DMSO (control) to the wells of the microplate. Then, add the purified Mdn1 enzyme to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to each well.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular time intervals in a microplate reader. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by Mdn1.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance decay curve. Determine the percentage of inhibition for each Rbin concentration relative to the DMSO control. The EC50 value can be calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available data clearly indicates that this compound is a significantly more potent inhibitor of Mdn1 and eukaryotic ribosome biogenesis than its analog, Rbin-1. The approximately 10-fold greater potency of this compound in cell-based assays makes it a more effective tool for studying the dynamics of ribosome assembly and a more promising starting point for the development of therapeutic agents targeting this fundamental cellular process. Both compounds serve as valuable chemical probes for dissecting the intricate mechanism of Mdn1 function in the 60S ribosomal subunit maturation pathway.
References
- 1. astorscientific.us [astorscientific.us]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 9. med.upenn.edu [med.upenn.edu]
Rbin-2 vs. Cycloheximide: A Comparative Guide to Ribosome Biogenesis Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of ribosome biogenesis is critical for experimental design and therapeutic development. This guide provides an objective comparison of Rbin-2 and cycloheximide, two prominent molecules used to probe and inhibit the protein synthesis machinery, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Cycloheximide |
| Primary Target | Midasin (Mdn1), an AAA+ ATPase essential for 60S ribosomal subunit maturation. | E-site of the 60S ribosomal subunit. |
| Mechanism of Action | Potently inhibits pre-rRNA levels, potentially by upregulating the turnover of premature rRNAs. Does not appear to impair or alter rRNA processing itself.[1][2][3] | Blocks the translocation step of translational elongation, interfering with the movement of tRNA and mRNA on the ribosome.[4][5][6][7] |
| Effect on Ribosome Biogenesis | Direct inhibitor of ribosome maturation.[8][9] | Indirectly affects ribosome biogenesis by inhibiting the synthesis of proteins required for the process, and can alter pre-rRNA processing.[10][11][12] |
| Specificity | Considered a specific inhibitor of ribosome biogenesis.[8][13] | Broadly inhibits protein synthesis.[4][6][14] |
| Reversibility | Reversible inhibitor.[8][13] | Its effects are rapidly reversible upon removal from the culture medium.[4][7] |
| Primary Research Applications | Studying the role of Midasin in ribosome assembly; potential as a cancer therapeutic by targeting ribosome biogenesis.[2][8][11][15] | Widely used to determine protein half-lives (CHX-chase assays), as a tool in ribosome profiling, and to study the consequences of inhibiting global protein synthesis.[4][7][16][17][18][19] |
Quantitative Performance Data
The following tables summarize the inhibitory concentrations of this compound and cycloheximide from various studies. Direct comparison of IC50 values should be approached with caution due to variations in cell lines and experimental conditions.
This compound Inhibitory Concentrations
| Cell Line | Assay | IC50 | Reference |
| A375 (malignant melanoma) | Pre-rRNA levels | 169 nM | [1] |
| A375 (malignant melanoma) | Cell Viability | 680 nM | [1][11] |
| Wild-type fission yeast | Growth Inhibition (GI50) | 14 nM | [13] |
| MDA-MB-231 (breast cancer) | Cell Viability | Potent inhibition observed | [2][15] |
| HCC1937 (breast cancer) | Cell Viability | Potent inhibition observed | [15] |
Cycloheximide Inhibitory Concentrations
| Organism/Cell Line | Assay/Effect | Concentration | Reference |
| Vero cells | Anti-MERS-CoV activity (IC50) | 0.16 µM | [14] |
| P1798.S20 lymphosarcoma cells | Inhibition of pre-rRNA labeling | 1 µg/ml | [12] |
| Yeast (Saccharomyces cerevisiae) | Ribosome profiling | 100 µg/ml (standard) | [20] |
| Various cell lines | Protein half-life (CHX-chase) | 50-300 µg/ml | [17] |
Mechanisms of Action and Cellular Consequences
This compound and cycloheximide perturb the ribosome and protein synthesis through fundamentally different mechanisms, leading to distinct cellular outcomes.
This compound acts upstream in the ribosome production line. It specifically targets Midasin (Mdn1), a crucial AAA+ ATPase involved in the maturation of the large 60S ribosomal subunit.[8][9][13] By inhibiting Midasin, this compound disrupts the assembly of functional ribosomes. Evidence suggests that this compound does not directly inhibit the transcription of ribosomal RNA (rRNA) by RNA polymerase I, but rather leads to the rapid degradation of pre-rRNA transcripts.[2][3] This targeted disruption of ribosome biogenesis makes this compound a valuable tool for studying ribosome assembly and a potential therapeutic agent for cancers that are highly dependent on rapid ribosome production.[11][15][21]
Cycloheximide (CHX) , in contrast, targets the functional ribosome during the active process of protein synthesis in the cytoplasm. It binds to the E-site of the 60S subunit, physically obstructing the translocation step of elongation.[5][7][22] This "freezes" ribosomes on the mRNA, leading to a rapid and widespread cessation of protein synthesis.[4] While its primary effect is on translation, this global shutdown has secondary consequences for ribosome biogenesis, as the production of ribosomal proteins and assembly factors is halted.[12] Furthermore, studies have shown that cycloheximide can directly impact pre-rRNA processing pathways in the nucleolus.[10] However, researchers should be aware of potential artifacts, as cycloheximide has been shown to induce transcriptional changes and can distort measurements of translation efficiency in some organisms.[23][24][25]
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and cycloheximide are provided below.
Polysome Profiling
This technique separates mRNAs based on the number of bound ribosomes, allowing for an assessment of translational activity. Treatment with an inhibitor like cycloheximide "freezes" ribosomes on the mRNA, providing a snapshot of translation.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. Treat with 100 µg/mL cycloheximide for 5-15 minutes in the incubator to immobilize ribosomes on mRNA.[26][27][28]
-
Harvesting: Place plates on ice and wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.[27][28]
-
Lysis: Scrape cells in a polysome lysis buffer (e.g., 20mM HEPES pH 7.4, 100mM KCl, 5mM MgCl2, 0.5% NP-40) also containing 100 µg/mL cycloheximide and RNase inhibitors.[29]
-
Clarification: Pellet nuclei and cell debris by centrifugation (e.g., 13,000 rpm for 10 min at 4°C).[27][29]
-
Sucrose Gradient: Prepare a linear sucrose gradient (e.g., 10-50% or 15-45%) in ultracentrifuge tubes.[26][28][29]
-
Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the sucrose gradient. Centrifuge at high speed (e.g., 36,000 - 39,000 rpm) for 2-3 hours at 4°C in a swinging bucket rotor (like an SW41).[26][27]
-
Fractionation: Puncture the bottom of the tube and collect fractions while continuously measuring the absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes.
-
Downstream Analysis: Extract RNA from the collected fractions to determine the distribution of specific mRNAs across the gradient using Northern blotting or RT-qPCR.
rRNA Processing Analysis via Northern Blotting
This method is used to detect specific pre-rRNA intermediates, revealing defects in the rRNA processing pathway caused by inhibitors like this compound or cycloheximide.[30][31]
Protocol:
-
Treatment and RNA Extraction: Treat cells with the inhibitor for the desired time. Extract total RNA using a standard method like TRIzol, ensuring high quality and integrity.
-
Gel Electrophoresis: Separate 1-5 µg of total RNA on a large formaldehyde-agarose gel (e.g., 1.2% agarose) to resolve the large pre-rRNA species.[32][33]
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary transfer.[32][33]
-
Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.
-
Probe Preparation: Prepare a probe specific to a region of the pre-rRNA (e.g., ITS1, ITS2, 5'ETS). Probes can be DNA oligonucleotides or PCR products labeled with 32P or non-radioactive labels like digoxigenin.[10]
-
Hybridization: Pre-hybridize the membrane to block non-specific binding, then hybridize with the labeled probe overnight at an appropriate temperature (e.g., 42°C or 68°C depending on the buffer).[32]
-
Washing and Detection: Perform a series of washes with decreasing salt concentrations (SSC buffer) and increasing temperatures to remove unbound probe. Detect the signal using autoradiography film (for 32P) or a chemiluminescent substrate and imager.[32]
-
Analysis: Compare the pattern and intensity of pre-rRNA bands between treated and untreated samples to identify processing defects.
Cell Viability (MTS/Alamar Blue) Assay
This colorimetric/fluorometric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the inhibitors.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 4 x 104 cells/well).[34]
-
Inhibitor Treatment: After allowing cells to attach overnight, treat them with a serial dilution of this compound or cycloheximide. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[34]
-
Reagent Addition: Add the MTS (e.g., CellTiter 96 AQueous One Solution) or Alamar Blue reagent to each well according to the manufacturer's protocol.[2][34]
-
Incubation with Reagent: Incubate for 1-4 hours to allow viable cells to convert the substrate into a colored (MTS) or fluorescent (Alamar Blue) product.
-
Measurement: Read the absorbance (for MTS, typically at 490 nm) or fluorescence (for Alamar Blue) using a plate reader.
-
Data Analysis: Normalize the readings of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results against the inhibitor concentration to determine the IC50 value.[2]
Conclusion
This compound and cycloheximide are powerful but distinct tools for investigating the cellular protein synthesis machinery. This compound offers high specificity for studying ribosome biogenesis through the inhibition of Midasin, presenting a clean system for dissecting this pathway and holding promise for targeted cancer therapy. Cycloheximide remains the workhorse for acute, global inhibition of protein synthesis, indispensable for protein stability studies and as a component of ribosome profiling protocols. The choice between these inhibitors should be guided by the specific biological question at hand, with a clear understanding of their different mechanisms of action and potential off-target or secondary effects. This guide provides the foundational data and methodologies to aid researchers in making that informed decision.
References
- 1. RBI2 | Ribosome biogenesis inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloheximide - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 7. Cyclohexamide(CHX) as a translation elongation inhibitor in Eukaryotes [regina-thequeen.tistory.com]
- 8. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Alternative pre-rRNA processing pathways in human cells and their alteration by cycloheximide inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel inhibitors of ribosome biogenesis by innovative high throughput screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of cycloheximide upon transcription of rRNA, 5 S RNA, and tRNA genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. Cycloheximide | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 15. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 17. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 19. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. oncotarget.com [oncotarget.com]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. academic.oup.com [academic.oup.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Effects of cycloheximide on the interpretation of ribosome profiling experiments in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dirusciolab.com [dirusciolab.com]
- 27. researchgate.net [researchgate.net]
- 28. Polysome Profiling Analysis [bio-protocol.org]
- 29. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 30. Quantitative Northern Blot Analysis of Mammalian rRNA Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. gladstone.org [gladstone.org]
- 33. researchgate.net [researchgate.net]
- 34. Cycloheximide cytotoxicity assay. [bio-protocol.org]
Rbin-2: A Comparative Analysis of its Effects on Yeast and Human Cells
A guide for researchers, scientists, and drug development professionals.
The intricate process of ribosome biogenesis, the cellular machinery responsible for protein synthesis, presents a compelling target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation such as cancer. The small molecule Rbin-2, a member of the ribozinoindole family, has emerged as a potent and specific inhibitor of this fundamental process. This guide provides a comparative analysis of the known effects of this compound in the model organism Saccharomyces cerevisiae (yeast) and discusses the potential, yet largely unexplored, implications for human cells. This analysis is supported by available experimental data and detailed methodologies to facilitate further research.
Executive Summary
This compound acts as a powerful inhibitor of eukaryotic ribosome biogenesis by directly targeting Midasin (Mdn1), an essential AAA+ ATPase. In yeast, this inhibition leads to a cascade of effects, including the disruption of pre-60S ribosome assembly and nuclear export, ultimately resulting in growth arrest. The target of this compound, Midasin, is highly conserved between yeast and humans (where it is known as MDN1), suggesting that this compound could elicit similar responses in human cells. While direct experimental data on this compound in human cells is currently lacking, studies on other ribosome biogenesis inhibitors in human cancer cell lines provide valuable insights into the potential therapeutic applications and cellular consequences of targeting this pathway.
Data Presentation: Quantitative Effects of this compound and Other Ribosome Biogenesis Inhibitors
The following tables summarize the quantitative data available for this compound in yeast and for other relevant ribosome biogenesis inhibitors in human cells. This comparative data highlights the potency of these compounds in their respective systems.
Table 1: Quantitative Effects of this compound in Yeast (S. pombe)
| Parameter | Value | Cell Type/System | Reference |
| GI50 (Growth Inhibition) | 14 nM | Fission Yeast (S. pombe) | [1] |
| Apparent EC50 (Mdn1 ATPase Inhibition) | ~0.3 µM | Recombinant S. pombe Mdn1 | [2] |
| ATPase Inhibition at 1 µM | ~40% | Recombinant S. pombe Mdn1 | [3] |
Table 2: Quantitative Effects of Other Ribosome Biogenesis Inhibitors in Human Cells
| Inhibitor | Parameter | Value | Cell Line | Reference |
| RBI2 | IC50 (pre-rRNA levels) | 169 nM | A375 (Melanoma) | [4] |
| IC50 (Cell Viability) | 680 nM | A375 (Melanoma) | [4][5] | |
| CX-5461 | rRNA Synthesis Inhibition | <5% of control at 10 µM | NIH3T3 (Mouse Embryonic Fibroblasts) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known signaling pathway of this compound in yeast and a putative pathway in human cells, along with a general experimental workflow for studying ribosome biogenesis inhibitors.
Caption: this compound signaling pathway in yeast.
Caption: Putative this compound signaling pathway in human cells.
Caption: Experimental workflow for studying ribosome biogenesis inhibitors.
Detailed Methodologies
A comprehensive understanding of the effects of this compound and other ribosome biogenesis inhibitors relies on a variety of experimental techniques. Below are detailed protocols for key experiments.
Yeast Growth Inhibition Assay
-
Cell Culture: Grow S. pombe cells in appropriate liquid media (e.g., YES) at 30°C with shaking to mid-log phase (OD600 of 0.4-0.6).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the growth medium.
-
Treatment: In a 96-well plate, add a fixed volume of the yeast cell culture to each well. Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 18-24 hours).
-
Measurement: Measure the optical density at 600 nm (OD600) using a plate reader.
-
Data Analysis: Normalize the OD600 values of the treated wells to the DMSO control. Plot the percentage of growth inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the GI50 value.
In Vitro Mdn1 ATPase Activity Assay
-
Protein Purification: Purify recombinant Mdn1 protein from an expression system (e.g., insect cells) using affinity and size-exclusion chromatography.[3]
-
Reaction Setup: In a reaction buffer containing ATP and necessary cofactors, add a defined concentration of purified Mdn1.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a set time.
-
Measurement of ATP Hydrolysis: Measure the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., malachite green assay).
-
Data Analysis: Calculate the rate of ATP hydrolysis. Plot the percentage of ATPase activity against the log of the this compound concentration to determine the EC50 value.[2]
Human Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the ribosome biogenesis inhibitor (e.g., RBI2) or DMSO for a specified duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the DMSO control. Plot the percentage of cell viability against the log of the inhibitor concentration and calculate the IC50 value.
Pre-rRNA Analysis by RT-qPCR
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor for a specific time course. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol).[6]
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (RT): Synthesize cDNA from the RNA templates using reverse transcriptase and specific primers for pre-rRNA regions (e.g., 5' ETS).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for different pre-rRNA species and a housekeeping gene for normalization (e.g., ACT1 or GAPDH).
-
Data Analysis: Calculate the relative abundance of pre-rRNA transcripts using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.
Comparative Analysis: this compound in Yeast vs. Human Cells
Effects in Yeast
In fission yeast, this compound has been extensively characterized as a potent inhibitor of ribosome biogenesis. Its primary target is the essential AAA+ ATPase Mdn1.[3] The inhibition of Mdn1's ATPase activity by this compound disrupts the maturation and nuclear export of the pre-60S ribosomal subunit.[3] This leads to the accumulation of pre-ribosomal particles in the nucleolus and a block in the production of functional 60S subunits.[3] Consequently, protein synthesis is impaired, resulting in a potent inhibition of cell growth.[1] The specificity of this compound for Mdn1 has been demonstrated through genetic studies showing that mutations in the mdn1 gene can confer resistance or hypersensitivity to the compound.[3]
Potential Effects in Human Cells
The target of this compound, Midasin, is highly conserved from yeast to humans, with the human ortholog being MDN1.[7][8] Human MDN1 is also an essential protein that plays a critical role in the maturation and nuclear export of the pre-60S ribosomal subunit.[7][8] This strong conservation in both the target protein and its function strongly suggests that this compound could have a similar inhibitory effect on ribosome biogenesis in human cells.
Inhibition of ribosome biogenesis is a validated anti-cancer strategy. Cancer cells, with their high proliferation rates, are particularly dependent on efficient ribosome production to sustain their growth. Therefore, inhibitors of this process, like this compound, hold therapeutic promise. The inhibition of MDN1 in human cells would likely lead to:
-
Accumulation of pre-rRNA: Similar to yeast, the disruption of pre-60S subunit maturation would lead to an accumulation of unprocessed ribosomal RNA precursors.
-
Nucleolar Stress: The disruption of ribosome biogenesis is known to induce a cellular stress response known as nucleolar stress. This can lead to the activation of the p53 tumor suppressor pathway.
-
Cell Cycle Arrest and Apoptosis: Activation of p53 and the general impairment of protein synthesis can trigger cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.
While direct studies on this compound in human cells are needed, research on other ribosome biogenesis inhibitors like RBI2 and CX-5461 in human cancer cell lines supports this hypothesis. For instance, RBI2 has been shown to potently inhibit pre-rRNA levels and reduce the viability of melanoma cells.[4][5] CX-5461, another inhibitor of ribosome biogenesis, also effectively suppresses rRNA synthesis.[1]
Conclusion and Future Directions
This compound is a potent and specific inhibitor of Midasin-mediated ribosome biogenesis in yeast. The high degree of conservation of its target, MDN1, in humans suggests a strong potential for similar activity in human cells, making it an interesting candidate for further investigation as a potential therapeutic agent, particularly in oncology.
Future research should focus on directly evaluating the effects of this compound in a panel of human cancer cell lines. Key experiments would include determining its IC50 for cell growth, confirming its on-target activity against human MDN1, and elucidating the downstream cellular consequences, such as the induction of nucleolar stress, p53 activation, and apoptosis. Such studies are crucial to validate the therapeutic potential of this compound and to pave the way for its possible development as a novel anti-cancer drug.
References
- 1. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RBI2 | Ribosome biogenesis inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of novel inhibitors of ribosome biogenesis by innovative high throughput screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
confirming Rbin-2 specificity for midasin over other AAA+ ATPases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Rbin-2, a potent small molecule inhibitor, against its primary target, the AAA+ (ATPases Associated with diverse cellular Activities) protein Midasin (also known as Mdn1). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in understanding the specificity of this compound.
Data Presentation: this compound Inhibition of Midasin ATPase Activity
This compound has been identified as a potent inhibitor of the ATPase activity of Midasin.[1][2] Its specificity has been demonstrated through comparative studies involving wild-type Midasin and a mutant variant (Mdn1-F1093L) that confers resistance to this compound. The following table summarizes the quantitative data on the inhibitory effects of this compound.
| Target Protein | This compound Concentration | % Inhibition of ATPase Activity | Reference |
| Wild-Type Midasin (Mdn1) | 1 µM | ~40% | [1] |
| Wild-Type Midasin (Mdn1) | Increasing concentrations | Dose-dependent inhibition, saturating at ~50% | [1] |
| Mutant Midasin (Mdn1-F1093L) | Not specified | Does not strongly suppress ATPase activity | [1] |
Experimental Protocols
The primary method used to quantify the inhibitory effect of this compound on Midasin is the NADH-coupled ATPase assay. This continuous spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
NADH-Coupled ATPase Assay
Principle: The ADP produced by the ATPase activity of Midasin is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified Midasin (wild-type or mutant)
-
This compound (or other inhibitors) dissolved in DMSO
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, PEP, NADH, PK, and LDH.
-
Add Midasin: Add the purified Midasin enzyme to the master mix.
-
Add Inhibitor: For inhibition assays, add the desired concentration of this compound (or a DMSO control) to the Midasin-containing reaction mixture and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the Reaction: Transfer the reaction mixtures to the wells of a 96-well plate. Start the reaction by adding ATP to each well.
-
Measure Absorbance: Immediately place the plate in a pre-warmed spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance curve. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis. Compare the rates of the this compound-treated samples to the DMSO control to determine the percent inhibition.
Mandatory Visualizations
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for determining the specificity of this compound.
Simplified Midasin Signaling Pathway in Ribosome Biogenesis
Caption: Midasin's role in 60S ribosomal subunit biogenesis.
References
Rbin-2: A Comparative Guide to its Selectivity for the AAA+ ATPase Midasin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rbin-2, a potent and reversible inhibitor of the AAA+ ATPase Midasin (also known as Mdn1), with a focus on its cross-reactivity with other cellular ATPases. While direct comparative profiling against a broad panel of ATPases is not extensively documented in publicly available literature, existing evidence points to a high degree of selectivity for its primary target, Midasin. This document summarizes the available quantitative data, provides detailed experimental protocols for assessing ATPase inhibition, and offers a framework for evaluating the cross-reactivity of this compound against other ATPases.
Introduction to this compound and its Target, Midasin
This compound is a cell-penetrant small molecule belonging to the ribozinoindole class of compounds.[1][2] It has been identified as a selective inhibitor of Midasin, an essential ~540-kDa AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a critical role in the biogenesis of the large 60S ribosomal subunit in eukaryotes.[1][3] By inhibiting the ATPase activity of Midasin, this compound disrupts ribosome assembly, leading to the inhibition of protein synthesis.[1] This mechanism of action makes this compound a valuable tool for studying ribosome biogenesis and a potential therapeutic agent in diseases characterized by rapid cell proliferation, such as cancer.[1]
The defining characteristic of a useful chemical probe is its specificity for its intended target. The following sections explore the known selectivity of this compound and provide the necessary tools for researchers to conduct their own cross-reactivity studies.
Quantitative Analysis of this compound Inhibition
The primary target of this compound is the ATPase activity of Midasin. The potency of this inhibition has been quantified in vitro. The available data underscores the specific interaction between this compound and Midasin.
| Inhibitor | Target ATPase | Assay Type | IC50 / EC50 | Reference |
| This compound | Midasin (Mdn1) | NADH-coupled ATPase assay | ~0.3 µM (apparent EC50) | [2][3] |
| Rbin-1 | Midasin (Mdn1) | Radioactive ATPase assay | ~40% inhibition at 1 µM | [3] |
| This compound | Midasin (Mdn1)-F1093L mutant | NADH-coupled ATPase assay | No significant inhibition | [3] |
Table 1: Summary of quantitative data on the inhibition of Midasin ATPase activity by this compound and its analog Rbin-1. The lack of inhibition on the F1093L mutant provides strong evidence for the specific targeting of Midasin by this compound.
Cross-Reactivity Profile of this compound
Currently, there is a lack of published data directly comparing the inhibitory activity of this compound across a broad panel of cellular ATPases. However, the existing literature strongly suggests a high degree of selectivity for Midasin. This is supported by the finding that a single point mutation in the mdn1 gene confers resistance to this compound, a "gold standard" for target validation.[3]
For a comprehensive assessment of off-target effects, it is recommended to profile this compound against a panel of other cellular ATPases, particularly those from the AAA+ family that share structural similarities with Midasin.
Potential ATPases for Cross-Reactivity Screening:
-
p97/VCP: Involved in protein quality control and degradation.
-
NSF (N-ethylmaleimide-sensitive factor): Functions in vesicle-mediated transport.
-
RuvBL1/2 (Pontin/Reptin): Components of several chromatin remodeling and transcriptional regulation complexes.[4]
-
Dyneins: Motor proteins involved in intracellular transport.
-
Other ribosome biogenesis-associated ATPases: Such as Rix7 and Drg1.[3]
-
Proteasome 26S subunit ATPases: Involved in protein degradation.
-
DNA helicases: Such as those of the RuvB family.[5]
Experimental Protocols
To facilitate the investigation of this compound's cross-reactivity, detailed protocols for common ATPase activity assays are provided below.
NADH-Coupled ATPase Assay
This continuous spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
Principle:
The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Purified ATPase of interest
-
This compound (or other inhibitor) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP, 100 mM)
-
NADH (10 mM)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
384-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add the ATPase of interest to the desired final concentration in the wells of the microplate.
-
Add this compound at various concentrations to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Plot the percentage of ATPase activity against the logarithm of the this compound concentration to determine the IC50 value.
Radioactive ATPase Assay (Malachite Green Assay)
This endpoint assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Principle:
The reaction is stopped, and the amount of free phosphate is determined by the formation of a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.
Materials:
-
Purified ATPase of interest
-
This compound (or other inhibitor) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2
-
[γ-32P]ATP
-
Malachite Green Reagent
-
Citrate solution (to stop the reaction and complex with molybdate)
-
96-well microplate
-
Scintillation counter or spectrophotometer
Procedure:
-
Set up reactions in a microplate containing Assay Buffer, the ATPase of interest, and varying concentrations of this compound (including a DMSO control).
-
Pre-incubate at the desired temperature for 10 minutes.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate for a fixed time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) or the amount of released 32P by scintillation counting.
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released and determine the percentage of inhibition for each this compound concentration to calculate the IC50.
Visualizing Experimental Workflows and Biological Pathways
To aid in the understanding of the experimental design and the biological context of this compound's action, the following diagrams are provided.
References
Unraveling Mdn1 Mutations: A Comparative Guide to Rbin-2 Resistance and Sensitivity
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of Mdn1 mutations that confer resistance or sensitivity to the inhibitor Rbin-2, supported by experimental data and detailed methodologies.
Midasin (Mdn1) is a crucial AAA+ ATPase involved in the biogenesis of the 60S ribosomal subunit.[1][2] Its essential role in this fundamental cellular process has made it an attractive target for therapeutic intervention. This compound, a potent inhibitor of Mdn1, disrupts ribosome assembly, leading to cell growth arrest. However, the emergence of mutations in the mdn1 gene can significantly alter the efficacy of this compound, leading to either resistance or hypersensitivity. This guide delves into the specific Mdn1 mutations that modulate this compound activity, presenting quantitative data, experimental protocols, and visual aids to facilitate a deeper understanding of these mechanisms.
Comparative Analysis of Mdn1 Mutations
Extensive studies in the fission yeast Schizosaccharomyces pombe have identified several point mutations within the mdn1 gene that impact the cellular response to Rbin inhibitors. These mutations predominantly cluster within the AAA3 and AAA4 domains of the Mdn1 protein, suggesting a critical role for this region in inhibitor binding or the conformational changes induced by it.[1][2]
Below is a summary of identified Mdn1 mutations and their qualitative impact on Rbin-1 sensitivity, which is expected to be comparable to this compound due to their structural similarity.
| Mutation | Amino Acid Change | Phenotype | Reference |
| D1123E | Aspartic Acid to Glutamic Acid | Resistance to Rbin-1 | [3] |
| E1044V | Glutamic Acid to Valine | Resistance to Rbin-1 | [3] |
| E1187K | Glutamic Acid to Lysine | Resistance to Rbin-1 | [3] |
| F1093L | Phenylalanine to Leucine | Resistance to Rbin-1 | [3] |
| F1093S | Phenylalanine to Serine | Resistance to Rbin-1 | [3] |
| F1097S | Phenylalanine to Serine | Resistance to Rbin-1 | [3] |
| L1335S | Leucine to Serine | Resistance to Rbin-1 | [3] |
| L1113F | Leucine to Phenylalanine | Sensitive to Rbin-1 | [2][3] |
Quantitative Effects of Mdn1 Mutations on this compound Activity
For the wild-type Mdn1, this compound exhibits potent inhibitory activity. In vitro ATPase assays have demonstrated that this compound has an apparent EC50 of approximately 0.3 µM against purified wild-type Mdn1.[4] At a concentration of 1 µM, both Rbin-1 and this compound inhibit the ATPase activity of wild-type Mdn1 by approximately 40%.[1][4]
A standout example of a resistance-conferring mutation is F1093L . In vitro biochemical assays have shown that the Mdn1-F1093L mutant protein is resistant to this compound, with no significant suppression of its ATPase activity observed.[2] This provides strong evidence that this single amino acid substitution is sufficient to overcome the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
The diagram above illustrates the role of Mdn1 in the maturation of the 60S ribosomal subunit, including its function in removing assembly factors like Rsa4. This compound acts as an inhibitor of Mdn1, thereby disrupting this crucial process.
This workflow outlines the key steps involved in generating and characterizing Mdn1 mutants to assess their resistance or sensitivity to this compound, from initial mutagenesis to final data analysis.
Experimental Protocols
Site-Directed Mutagenesis of mdn1 in S. pombe
-
Primer Design: Design forward and reverse primers containing the desired mutation in the center. The primers should be 25-45 bases in length with a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra II) with a plasmid containing the wild-type mdn1 gene as a template. The PCR program typically consists of an initial denaturation step at 95°C, followed by 18 cycles of denaturation at 95°C, annealing at 60°C, and extension at 68°C, and a final extension step.
-
Parental DNA Digestion: Digest the parental, methylated DNA with the DpnI restriction enzyme for 1-2 hours at 37°C.
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli for plasmid propagation. Select for transformed cells on appropriate antibiotic-containing media.
-
Yeast Transformation: Transform the mutated mdn1 plasmid into S. pombe cells using the lithium acetate method.
-
Selection and Verification: Select for transformed yeast cells on appropriate selection media. Verify the presence of the desired mutation by sequencing the mdn1 gene from genomic DNA isolated from the selected colonies.
Fission Yeast Growth Inhibition Assay
-
Cell Culture: Grow wild-type and mdn1 mutant S. pombe strains in a rich liquid medium (e.g., YES) to the mid-exponential phase (OD600 of ~0.5).
-
Drug Dilution Series: Prepare a serial dilution of this compound in the growth medium in a 96-well microplate. Include a DMSO-only control.
-
Cell Inoculation: Dilute the yeast cultures and inoculate the wells of the 96-well plate to a final OD600 of ~0.01.
-
Incubation: Incubate the plates at 29-32°C for 17-18.5 hours.
-
Growth Measurement: Measure the optical density at 590 nm or 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth relative to the DMSO-treated cells. Plot the percentage of growth against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each strain.
In Vitro Mdn1 ATPase Activity Assay (NADH-Coupled)
-
Recombinant Protein Purification: Express and purify recombinant wild-type and mutant Mdn1 proteins.
-
Reaction Mixture: Prepare a reaction mixture containing an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate), lactate dehydrogenase, NADH, and the purified Mdn1 protein in an appropriate buffer.
-
Initiate Reaction: Start the reaction by adding MgATP to a final concentration of 1 mM.
-
Measure Absorbance: Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by Mdn1.
-
Inhibitor Testing: To determine the effect of this compound, pre-incubate the Mdn1 protein with various concentrations of the inhibitor before adding MgATP.
-
Data Analysis: Calculate the specific ATPase activity (ATP hydrolyzed per unit time per unit of enzyme). For inhibition studies, plot the percentage of remaining ATPase activity against the this compound concentration to determine the EC50 value.
Conclusion
The study of Mdn1 mutations provides valuable insights into the mechanisms of resistance to targeted therapies. The identification of specific amino acid changes that confer resistance or sensitivity to this compound allows for a more rational approach to drug design and the development of strategies to overcome resistance. The experimental protocols and data presented in this guide serve as a foundational resource for researchers working to understand and combat drug resistance in the context of ribosome biogenesis inhibitors.
References
- 1. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PomBase [pombase.org]
- 4. researchgate.net [researchgate.net]
Validating the Reversibility of Rbin-2 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental validation of the reversibility of Rbin-2, a potent and selective inhibitor of the AAA+ ATPase Midasin (also known as Mdn1), with other inhibitors of ribosome biogenesis. This guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams to support the assessment of this compound's mechanism of action.
This compound is a member of the ribozinoindole family of compounds that target Midasin, an essential enzyme for the maturation of the 60S ribosomal subunit in eukaryotes.[1][2] By inhibiting the ATPase activity of Midasin, this compound effectively halts ribosome biogenesis, a critical process for cell growth and proliferation.[1] The reversibility of a chemical inhibitor is a crucial pharmacological parameter, influencing its duration of action and potential for off-target effects. This guide focuses on the experimental evidence establishing the reversible nature of this compound's inhibitory effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and comparable ribosome biogenesis inhibitors.
| Inhibitor | Target | Mechanism of Action | Potency (GI50 or EC50) | Reversibility |
| This compound | Midasin (Mdn1) AAA+ ATPase | Direct inhibition of ATPase activity | GI50 ≈ 14 nM (in fission yeast); Apparent EC50 ≈ 0.3 µM (for Mdn1 ATPase activity)[1] | Reversible[2] |
| Rbin-1 | Midasin (Mdn1) AAA+ ATPase | Direct inhibition of ATPase activity | GI50 ≈ 136 nM (in wild-type cells)[3] | Reversible[2] |
| CX-5461 | RNA Polymerase I (Pol I) | Prevents the formation of the Pol I pre-initiation complex | IC50 < 100 nM[4] | Not explicitly stated as reversible; acts on a different target |
| Usnic Acid | Ribosome Biogenesis Pathway | Blocks early pre-60S maturation | Not specified | Not specified |
| RBI2 | Ribosome Biogenesis Pathway | Induces pre-rRNA degradation | Not specified | Not specified |
Experimental Validation of this compound Reversibility
The reversibility of the Rbin class of inhibitors, including this compound, was demonstrated through a cellular washout experiment. This experiment monitored the localization of a fluorescently tagged ribosomal protein, Rpl2501-GFP, which accumulates in the nucleolus upon inhibition of ribosome biogenesis. The dispersal of this accumulated protein after the removal of the inhibitor indicates a reversal of the inhibitory effect.
Experimental Protocol: Washout Assay for this compound Reversibility
This protocol is based on the methodology described for the closely related analog, Rbin-1, and is applicable for validating the reversibility of this compound.[1]
Objective: To determine if the inhibition of ribosome biogenesis by this compound is reversible by observing the localization of a fluorescently tagged ribosomal protein after inhibitor removal.
Materials:
-
Fission yeast cells (e.g., Schizosaccharomyces pombe) expressing a fluorescently tagged ribosomal protein (e.g., Rpl2501-GFP).
-
Growth medium (e.g., YES medium).
-
This compound stock solution (in DMSO).
-
DMSO (vehicle control).
-
Microscopy-grade plates or slides.
-
Confocal microscope with appropriate filter sets for GFP.
Procedure:
-
Cell Culture: Grow fission yeast cells expressing Rpl2501-GFP to the mid-logarithmic phase in liquid growth medium.
-
Inhibitor Treatment: Treat the cells with a working concentration of this compound (e.g., a concentration known to induce a significant phenotype, such as 10x the GI50 value). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a sufficient period to observe the desired inhibitory effect, which is the accumulation of Rpl2501-GFP in the nucleolus. Based on studies with Rbin-1, an incubation time of 90-120 minutes should be sufficient to see maximal accumulation.[1]
-
Baseline Imaging: Before the washout, acquire baseline images of both the this compound-treated and vehicle-treated cells using a confocal microscope. Capture images showing the localization of Rpl2501-GFP.
-
Washout:
-
Pellet the cells by gentle centrifugation.
-
Remove the supernatant containing this compound.
-
Resuspend the cell pellet in fresh, pre-warmed growth medium that does not contain the inhibitor.
-
Repeat the wash step at least two more times to ensure complete removal of the inhibitor.
-
-
Post-Washout Time-Course Imaging:
-
Resuspend the washed cells in fresh medium and plate them for microscopy.
-
Acquire images at various time points after the washout (e.g., 5, 10, 20, 30, 40, and 60 minutes).[1]
-
-
Image Analysis:
-
Analyze the images to observe the localization of Rpl2501-GFP.
-
In this compound treated cells, the initial images should show a strong nucleolar accumulation of the fluorescent signal.
-
In the post-washout images, a time-dependent dispersal of the Rpl2501-GFP signal from the nucleolus to the cytoplasm would indicate the reversal of inhibition.
-
The vehicle-treated cells should not show significant nucleolar accumulation throughout the experiment.
-
Expected Results: Upon treatment with this compound, the Rpl2501-GFP signal will accumulate in the nucleolus. After the washout of this compound, this accumulation is expected to decrease in a time-dependent manner, with the GFP signal redistributing to the cytoplasm, demonstrating the reversibility of the inhibition. Studies with Rbin-1 showed a substantial reduction in the nucleolar signal within 5 minutes of washout.[1]
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound inhibition.
Caption: Workflow of the washout experiment.
Comparison with Alternative Ribosome Biogenesis Inhibitors
While this compound directly targets the Midasin ATPase, other small molecule inhibitors of ribosome biogenesis act on different components of the pathway. Understanding these different mechanisms is crucial for selecting the appropriate research tool.
-
CX-5461: This compound inhibits the transcription of ribosomal RNA by preventing the formation of the RNA Polymerase I pre-initiation complex.[4] Its mechanism is upstream of this compound's target and does not directly involve Midasin.
-
Usnic Acid: This natural product has been identified as an inhibitor of ribosome biogenesis that blocks an early maturation step of the pre-60S subunit.
-
RBI2 (Ribosome Biogenesis Inhibitor 2): This compound is believed to act through a novel mechanism that promotes the degradation of pre-rRNA.[1][5][6]
The following diagram illustrates the distinct points of intervention of these inhibitors in the ribosome biogenesis pathway.
Caption: Sites of action for various ribosome biogenesis inhibitors.
References
- 1. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Chemical Inhibitors to Probe AAA protein conformational dynamics and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rbin-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Rbin-2, a potent and selective inhibitor of Midasin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step guidance for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.
As a brominated organic thioether compound often dissolved in Dimethyl Sulfoxide (DMSO) for experimental use, this compound and its associated waste require careful management.[1][2][3] This guide is intended to supplement, not replace, the specific instructions provided in the Safety Data Sheet (SDS) for this compound. All laboratory personnel should review the SDS thoroughly before handling the compound.
Chemical and Safety Data
A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | 7-bromo-3-[(2-methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole |
| CAS Number | 2032282-97-4 |
| Molecular Formula | C₁₃H₁₁BrN₄S |
| Molecular Weight | 335.22 g/mol |
| Appearance | White to beige solid powder |
| Solubility | Slightly soluble in DMSO (0.1-1 mg/ml) |
| Storage | Store at -20°C |
| Usage | For research use only. Not for human or veterinary use.[1][3] |
Experimental Protocols: Safe Handling and Use
While specific experimental protocols will vary, the following general guidelines should be observed when working with this compound to minimize exposure and waste generation:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO).
-
Ventilation: Handle solid this compound and concentrated DMSO solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Quantities: Use the minimum quantity of this compound and DMSO necessary for the experiment to reduce the volume of waste.
-
Spill Management: In the event of a spill, follow the procedures outlined in your laboratory's chemical hygiene plan. For solid spills, avoid generating dust. For liquid spills involving DMSO, absorb the spill with an inert material and collect it in a sealed container for disposal.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound and associated materials.
Step-by-Step Disposal Procedures
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Carefully package the original container, ensuring it is securely sealed and clearly labeled.
-
Treat as a brominated organic hazardous waste.
-
Store in a designated hazardous waste accumulation area until collection by a certified hazardous waste disposal service.
2. This compound in DMSO Solutions:
-
Solutions of this compound in DMSO should be collected as halogenated organic solvent waste.[4]
-
Do not pour these solutions down the sink. DMSO can facilitate the absorption of other chemicals through the skin, and this compound's environmental impact is not well-documented.[5]
-
Use a dedicated, properly labeled, and sealed waste container for halogenated organic solvents.
-
Store the waste container in a secondary containment tray in a well-ventilated area, away from incompatible materials.
3. Contaminated Labware and Materials:
-
All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered hazardous waste.
-
Collect these materials in a designated, puncture-proof, and clearly labeled solid hazardous waste container.
-
Do not dispose of these items in regular trash or biohazardous waste bags unless they are also contaminated with biological agents, in which case they would be considered a mixed hazardous waste.
-
Seal the container when it is three-quarters full and store it in the designated hazardous waste accumulation area.
4. Decontamination:
-
Work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) and then wiped clean. The cleaning materials should also be disposed of as solid hazardous waste.
5. Final Disposal:
-
All this compound waste, whether solid, liquid, or contaminated materials, must be disposed of through your institution's hazardous waste management program.
-
Ensure all waste containers are properly labeled with the contents, including the concentration of this compound and DMSO.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
